N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride
Description
BenchChem offers high-quality N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(2,3-dimethylphenyl)methyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9-4-3-5-11(10(9)2)8-13-12-6-7-12;/h3-5,12-13H,6-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLZUEMEHNSROV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CNC2CC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679866 | |
| Record name | N-[(2,3-Dimethylphenyl)methyl]cyclopropanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909702-86-9 | |
| Record name | N-[(2,3-Dimethylphenyl)methyl]cyclopropanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Solubility Profiling of N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride
Executive Summary
The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its absorption, bioavailability, and formulation design. This guide provides a comprehensive technical framework for characterizing the solubility profile of N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride, a novel amine salt. As direct solubility data for this specific compound is not extensively published, this document serves as a procedural and interpretive guide for researchers, scientists, and drug development professionals. We will detail the fundamental principles, provide field-tested experimental protocols, and explain the causality behind methodological choices. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility, forming a critical component of a successful preformulation and candidate selection strategy.
Introduction: The Criticality of Solubility in Drug Development
N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride is a small molecule featuring a cyclopropylamine moiety, a lipophilic dimethylbenzyl group, and a hydrochloride salt. The presence of a basic nitrogen atom (cyclopropylamine) dictates that its ionization state, and therefore its solubility, will be highly dependent on pH. The hydrochloride salt form is employed to enhance aqueous solubility compared to its free base. A thorough understanding of its solubility profile is not merely an academic exercise; it is a critical prerequisite for advancing a compound through the development pipeline.
Poor aqueous solubility can lead to a cascade of developmental challenges, including:
-
Low and erratic oral bioavailability.
-
Difficulties in developing parenteral and oral liquid formulations.
-
Unreliable results in in-vitro biological assays.[1]
-
Increased costs and timelines associated with formulation enhancement strategies.
Therefore, a robust and early characterization of solubility is paramount. This guide will focus on two primary types of solubility measurements: Thermodynamic Solubility and Kinetic Solubility .
Physicochemical Context: Structure-Solubility Relationship
The structure of N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride suggests a complex interplay of factors governing its solubility:
-
Ionizable Group: The cyclopropylamine group is a weak base. In its protonated (ionized) form, it readily interacts with water, enhancing solubility. The extent of ionization is governed by its pKa and the pH of the solution.
-
Lipophilic Moieties: The 2,3-dimethylbenzyl group is non-polar and contributes to the molecule's overall lipophilicity (hydrophobicity). This region of the molecule prefers non-aqueous environments and will act to limit water solubility.
-
Salt Form: As a hydrochloride salt, the compound exists in a pre-ionized state, which generally confers higher initial solubility in aqueous media compared to the neutral free base.[2]
The overall solubility is a balance between the high-energy requirement to break the crystal lattice of the solid salt and the favorable energy of solvation of the ions in water.
Experimental Protocols for Solubility Determination
A multi-faceted approach to solubility assessment is essential. Early-stage discovery often relies on high-throughput kinetic assays, while later-stage development and regulatory submissions require the precision of thermodynamic methods.[3][4]
Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is the "gold standard" for determining equilibrium solubility.[5][6] It measures the concentration of a saturated solution that is in thermodynamic equilibrium with an excess of the solid drug.
Causality Behind the Protocol: This method is designed to allow the system to reach its lowest energy state, providing a true measure of solubility. The extended incubation time ensures that the dissolution process has reached equilibrium, a state where the rate of solid dissolving into solution equals the rate of dissolved solute precipitating out.[5] The final pH measurement is critical because, for an ionizable compound, the solubility value is meaningless without its corresponding pH.[7]
Detailed Protocol:
-
Preparation of Media: Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8) and purified water.[8] All media should be pre-equilibrated to the test temperature (typically 37 ± 1 °C for biopharmaceutical relevance).[9]
-
Compound Addition: Add an excess of solid N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride to a known volume of each buffer in a suitable vessel (e.g., glass vial). "Excess" means enough solid is present to ensure saturation and that solid material remains visible at the end of the experiment.
-
Equilibration: Seal the vessels and place them in an orbital shaker or rotator set to maintain a constant temperature (37 ± 1 °C).[9] Agitate the samples for a predetermined period. It is crucial to establish the time to equilibrium; samples should be taken at multiple time points (e.g., 24, 48, 72 hours) until the measured concentration no longer increases.[5]
-
Phase Separation: After equilibration, allow the vessels to stand to let the undissolved solid settle. Separate the saturated supernatant from the excess solid using centrifugation (e.g., 15,000 rpm for 20 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
pH Measurement: Measure the pH of the final saturated solution. For ionizable compounds, the pH of the solution can change upon dissolution of the API.[7]
-
Solid State Analysis: It is good practice to analyze the remaining solid using techniques like X-ray Powder Diffraction (XRPD) to check for any changes in the crystal form (polymorphism) during the experiment.
Diagram: Thermodynamic Solubility Workflow (Shake-Flask Method)
Caption: Conceptual difference between kinetic and thermodynamic solubility.
pH-Solubility Profile
For an ionizable compound like N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride, generating a pH-solubility profile is essential. This involves performing the thermodynamic shake-flask method across a wide range of pH values (e.g., pH 1 to 10).
Causality Behind the Protocol: The solubility of a basic compound is lowest at high pH (where it is in its neutral, less soluble form) and increases at lower pH as it becomes protonated (ionized). [2][10]This profile is critical for predicting where in the gastrointestinal tract the drug will dissolve. For a weak base, the relationship can often be described by the Henderson-Hasselbalch equation. [10][11]Deviations from this theoretical profile can indicate phenomena such as self-aggregation or salt disproportionation. [11]
Data Presentation and Interpretation
All quantitative solubility data should be summarized in clear, structured tables for easy comparison and analysis.
Table 1: Example Solubility Profile for N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride
| Assay Type | Medium (Buffer) | Temperature (°C) | Final pH | Solubility (µg/mL) | Solubility (µM) | Classification |
| Kinetic | PBS | 25 | 7.4 | >200 | >945 | High |
| Thermodynamic | 0.1 N HCl | 37 | 1.2 | 5500 | 25990 | High Solubility |
| Thermodynamic | Acetate Buffer | 37 | 4.5 | 4800 | 22682 | High Solubility |
| Thermodynamic | Phosphate Buffer | 37 | 6.8 | 1500 | 7088 | High Solubility |
| Thermodynamic | Purified Water | 37 | 6.2 | 2100 | 9924 | High Solubility |
(Note: Data are hypothetical for illustrative purposes. Molecular Weight of the hydrochloride salt is assumed to be ~211.7 g/mol )
Interpretation and Biopharmaceutics Classification System (BCS):
The solubility data is used to classify the drug according to the BCS, a framework established by regulatory agencies like the FDA. [12][13]A drug is considered "highly soluble" if its highest therapeutic dose can dissolve in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8. [8]
-
BCS Class I: High Solubility, High Permeability
-
BCS Class II: Low Solubility, High Permeability
-
BCS Class III: High Solubility, Low Permeability
-
BCS Class IV: Low Solubility, Low Permeability
Based on the hypothetical data above, if the highest projected human dose is, for example, 100 mg, the compound would be classified as highly soluble . The volume required for dissolution at the lowest solubility point (pH 6.8) would be: Volume = (100 mg) / (1.5 mg/mL) = 66.7 mL, which is well below the 250 mL threshold.
This classification has significant regulatory implications, potentially allowing for biowaivers of certain in vivo bioequivalence studies. [8][12]
Conclusion
The comprehensive solubility profiling of N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride is a foundational activity in its preclinical development. By employing rigorous, self-validating protocols for both kinetic and thermodynamic solubility, and by carefully characterizing its behavior across the physiological pH range, researchers can build a robust data package. This information is indispensable for guiding formulation development, interpreting results from biological and DMPK studies, and making informed decisions on the compound's progression toward clinical evaluation. The methodologies and interpretive frameworks presented in this guide provide the necessary tools to achieve this critical objective with scientific integrity.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11708049, Cyclopropylamine hydrochloride. [Link]
-
International Council for Harmonisation. BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]
-
Avdeef, A., Tsinman, O., Tsinman, K., & Sun, N. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). ACS Publications. [Link]
-
Ortiz, M., & Lang, J. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
U.S. Food and Drug Administration. M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]
-
Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ResearchGate. [Link]
-
CR Com. pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. [Link]
-
Enamine. Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
-
Bergström, C. A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. CORE. [Link]
-
World Health Organization. TRS 1052 - Annex 7: WHO guideline on Biopharmaceutics ClassificationSystem-based biowaivers. [Link]
-
Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]
-
World Health Organization. Annex 4: Guidance on biowaiver of multisource (generic) finished pharmaceutical products: 4.1 Solubility determination. [Link]
-
PubMed. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). [Link]
-
ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]
-
Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]
-
Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 17819298, 2,3-Dimethylbenzylamine hydrochloride. [Link]
-
Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
-
Charles River Laboratories. BCS Classification for Biowaivers. [Link]
-
ChemSrc. 1-(3-CHLOROPHENYL)-2,2-DIMETHYLPROPAN-1-AMINE. [Link]
Sources
- 1. Aqueous Solubility Assay - Enamine [enamine.net]
- 2. crcom.se [crcom.se]
- 3. enamine.net [enamine.net]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. fda.gov [fda.gov]
- 9. who.int [who.int]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. database.ich.org [database.ich.org]
- 13. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability of N-(2,3-Dimethylbenzyl)cyclopropanamine Hydrochloride
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: The Criticality of Salt Stability in Drug Development
In the journey of a drug candidate from discovery to a viable therapeutic, the selection and characterization of a suitable salt form are paramount. The hydrochloride salt of N-(2,3-Dimethylbenzyl)cyclopropanamine, a novel therapeutic agent, presents a case study in the rigorous evaluation required to ensure its stability, and ultimately, its safety and efficacy. This guide provides a comprehensive framework for understanding and assessing the stability of this specific hydrochloride salt, drawing upon established principles of pharmaceutical science and regulatory expectations. Our focus will be on the practical application of stability-indicating methodologies, from forced degradation studies to long-term stability trials, to construct a robust stability profile.
Physicochemical Properties and Initial Risk Assessment
N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride is a small molecule characterized by a secondary amine, a cyclopropyl group, and a substituted benzyl ring. The hydrochloride salt is formed by the protonation of the secondary amine, a common strategy to enhance aqueous solubility and improve biopharmaceutical properties.
Table 1: Physicochemical Properties of N-(2,3-Dimethylbenzyl)cyclopropanamine Hydrochloride (Predicted and Experimental)
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈ClN | PubChem (CID 17819298 for 2,3-dimethylbenzylamine hydrochloride)[1] |
| Molecular Weight | 211.73 g/mol | PubChem (CID 17819298 for 2,3-dimethylbenzylamine hydrochloride)[1] |
| pKa (of the conjugate acid) | ~9-10 (Predicted) | General knowledge of secondary amines |
| Appearance | White to off-white solid | Typical for hydrochloride salts |
| Solubility | Soluble in water and polar organic solvents | Expected for hydrochloride salts |
| Melting Point | >172°C (decomposed) for a similar compound | ChemicalBook (for (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride)[2] |
Initial Risk Assessment: The primary stability concerns for N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride revolve around the potential for:
-
Salt Disproportionation: Reversion of the salt to its free base form, particularly in the presence of moisture or basic excipients. This can significantly impact solubility and bioavailability.[3][4]
-
Oxidative Degradation: The benzylic position and the secondary amine are susceptible to oxidation.
-
Hydrolytic Degradation: While generally stable, extreme pH conditions could potentially lead to degradation.
-
Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to light.
Elucidating Degradation Pathways: The Role of Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development that helps to identify likely degradation products and establish the intrinsic stability of a drug substance.[5][6] These studies are instrumental in developing and validating stability-indicating analytical methods.
Workflow for Forced Degradation Studies:
Caption: Workflow for forced degradation studies.
Experimental Protocols for Forced Degradation:
Objective: To induce approximately 10-30% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and quantify the resulting degradants.[7]
1. Acidic Hydrolysis:
- Prepare a solution of N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride in 0.1 M HCl.
- Heat the solution at 80°C and sample at appropriate time points (e.g., 2, 4, 8, 24 hours).
- Neutralize the samples before analysis.
2. Basic Hydrolysis:
- Prepare a solution of the compound in 0.1 M NaOH.
- Heat at 80°C and sample at various intervals.
- Neutralize the samples prior to analysis.
3. Oxidative Degradation:
- Dissolve the compound in a solution of 3% hydrogen peroxide.
- Maintain at room temperature and sample over time.
4. Thermal Degradation:
- Expose the solid compound to dry heat at 105°C.
- Sample at different time points.
5. Photostability:
- Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
- Analyze the samples and compare them to a dark control.
Table 2: Representative Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl | 80°C | 24 hours | Minimal degradation expected |
| Basic Hydrolysis | 0.1 M NaOH | 80°C | 8 hours | Potential for salt disproportionation |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Oxidation of the amine or benzylic position |
| Thermal | Dry Heat | 105°C | 48 hours | General decomposition |
| Photolytic | ICH Q1B | Ambient | As per guidelines | Photolytic cleavage or oxidation |
Development of a Stability-Indicating Analytical Method
A robust, stability-indicating analytical method is essential to separate and quantify the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this purpose.
HPLC Method Parameters (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: A time-programmed gradient from 95% A to 95% B will be developed to ensure the separation of all species.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV spectrum of the parent compound.
-
Injection Volume: 10 µL
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak from all potential degradation products generated during the forced degradation studies.
Long-Term and Accelerated Stability Studies
Once a stability-indicating method is in place, formal stability studies are conducted under ICH-prescribed conditions to determine the retest period for the drug substance and the shelf-life for the drug product.
ICH Stability Storage Conditions:
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Data to be Collected:
-
Appearance
-
Assay of the active substance
-
Degradation products
-
Moisture content
Investigating Salt Disproportionation:
Given that salt disproportionation is a key risk, specific analytical techniques should be employed to monitor this phenomenon, especially in the presence of excipients.
-
Powder X-ray Diffraction (PXRD): To detect changes in the crystalline form, which may indicate the formation of the free base.
-
Differential Scanning Calorimetry (DSC): To observe changes in thermal behavior, such as the appearance of a melting endotherm for the free base.[8]
-
Raman Spectroscopy: Can be used to detect the presence of the free base in a formulation.[8]
Workflow for Stability Assessment:
Caption: General workflow for long-term and accelerated stability studies.
Conclusion and Recommendations
A thorough understanding of the stability of N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride is non-negotiable for its successful development. This guide has outlined a systematic approach, grounded in scientific principles and regulatory expectations, to comprehensively evaluate its stability profile. By proactively identifying potential degradation pathways through forced degradation studies and employing robust, validated analytical methods, drug developers can ensure the quality, safety, and efficacy of the final drug product. Continuous monitoring throughout the development lifecycle, with a particular focus on the potential for salt disproportionation, will be critical for a successful regulatory submission and commercialization.
References
-
Stability of pharmaceutical salts in solid oral dosage forms. PubMed. [Link]
-
Cyclopropylamine hydrochloride | C3H8ClN | CID 11708049. PubChem. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]
-
Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. National Institutes of Health (NIH). [Link]
-
Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses Service. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. ResearchGate. [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]
-
2,3-Dimethylbenzylamine hydrochloride | C9H14ClN | CID 17819298. PubChem. [Link]
-
FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. [Link]
Sources
- 1. 2,3-Dimethylbenzylamine hydrochloride | C9H14ClN | CID 17819298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride | 1156491-10-9 [chemicalbook.com]
- 3. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. conservancy.umn.edu [conservancy.umn.edu]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs [mdpi.com]
- 8. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-(2,3-Dimethylbenzyl)cyclopropanamine Hydrochloride
Abstract
This comprehensive application note provides a detailed protocol for the purification of N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride, a secondary amine of interest in pharmaceutical research and development. The methodology herein is designed for researchers, scientists, and drug development professionals, offering a robust framework for achieving high purity of this compound. The protocol leverages reversed-phase high-performance liquid chromatography (RP-HPLC), a powerful and versatile technique for the separation and purification of small organic molecules. This guide delves into the causal relationships behind experimental choices, ensuring a thorough understanding of the purification process. All protocols are designed as self-validating systems, and key claims are supported by authoritative citations.
Introduction: The Challenge of Purifying Amines
N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride is a secondary amine containing both hydrophobic (dimethylbenzyl) and less hydrophobic (cyclopropylamine) moieties. The purification of amines via HPLC can present unique challenges. Their basic nature can lead to interactions with residual silanols on silica-based stationary phases, resulting in poor peak shape and reduced column longevity.[1] Furthermore, as a hydrochloride salt, the compound's behavior in solution and on the column is pH-dependent.[2]
This application note addresses these challenges by presenting a meticulously developed RP-HPLC method. The protocol emphasizes the use of a modern, inert stationary phase and carefully optimized mobile phase conditions to ensure efficient and reproducible purification.
Physicochemical Properties of N-(2,3-Dimethylbenzyl)cyclopropanamine
A thorough understanding of the target molecule's properties is fundamental to developing a successful purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇N | Fluorochem[3] |
| Molecular Weight (Free Base) | 175.27 g/mol | Fluorochem[3] |
| LogP | 3.024 | Fluorochem[3] |
| Hydrogen Bond Acceptors | 1 | Fluorochem[3] |
| Hydrogen Bond Donors | 1 | Fluorochem[3] |
The relatively high LogP value suggests good retention on a reversed-phase column. The presence of a secondary amine introduces the potential for pH-dependent retention and the need for mobile phase modifiers to ensure good peak shape.
Experimental Workflow: A Step-by-Step Approach
The purification process follows a logical sequence from sample preparation to final purity analysis.
Caption: A streamlined workflow for the HPLC purification of N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride.
Detailed Protocol for HPLC Purification
This protocol is designed for a standard preparative HPLC system equipped with a UV detector.
Materials and Reagents
-
N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride (crude)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol (for sample dissolution)
-
0.22 µm syringe filters
HPLC Instrumentation and Column
-
HPLC System: Preparative HPLC with a gradient pump, autosampler (or manual injector), and a UV detector.
-
Column: A C18 reversed-phase column with a modern, inert stationary phase is recommended to minimize secondary interactions with the amine.[1]
-
Example: Agilent ZORBAX StableBond C18, Waters XBridge C18, or equivalent.
-
Dimensions: 19 x 150 mm, 5 µm particle size (preparative).
-
-
Detector: UV detector set to an appropriate wavelength. The dimethylbenzyl group should provide strong UV absorbance. A preliminary UV scan of the compound is recommended. Wavelengths around 220 nm and 254 nm are good starting points.[4]
Mobile Phase Preparation
-
Mobile Phase A: 0.1% TFA in Water (v/v). To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (v/v). To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.
Rationale for TFA: Trifluoroacetic acid acts as an ion-pairing agent. It protonates the secondary amine of the target compound, ensuring it is in a single ionic form. It also protonates residual silanols on the column, minimizing peak tailing and improving peak shape.[5]
Sample Preparation
-
Dissolve the crude N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride in a minimal amount of methanol or a mixture of methanol and Mobile Phase A.
-
Ensure complete dissolution. Gentle sonication may be applied if necessary.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.
Chromatographic Conditions
The following conditions provide a starting point for method development and can be optimized based on the specific impurity profile of the crude material.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 19 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 15 mL/min |
| Injection Volume | 500 - 2000 µL (dependent on sample concentration and column loading) |
| Column Temperature | Ambient or 30 °C |
| Detection | UV at 220 nm and 254 nm |
| Gradient Program | See table below |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 20 |
| 2.0 | 20 |
| 15.0 | 80 |
| 17.0 | 80 |
| 17.1 | 20 |
| 20.0 | 20 |
Rationale for Gradient Elution: A gradient elution is employed to ensure that the target compound is eluted with a good peak shape and that any more hydrophobic or hydrophilic impurities are effectively separated.[6]
Data Interpretation and Post-Purification Processing
Fraction Collection and Analysis
-
Collect fractions corresponding to the main peak of interest.
-
Analyze the purity of each collected fraction using an analytical HPLC method. This is a crucial self-validating step. The analytical method should be faster than the preparative method but provide sufficient resolution to confirm purity.
Pooling and Solvent Removal
-
Combine the fractions that meet the desired purity criteria.
-
Remove the mobile phase solvents using a rotary evaporator. The presence of TFA will result in the final product being the trifluoroacetate salt. If the hydrochloride salt is desired, further salt exchange steps would be necessary.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with the column; inappropriate mobile phase pH. | Use a highly inert ("base-deactivated") column. Ensure the mobile phase contains an appropriate modifier like TFA.[1] |
| Split Peaks | Uneven pH profile during elution; column degradation. | Ensure adequate buffering of the mobile phase.[2] Check column performance with a standard. |
| Low Recovery | Irreversible adsorption to the column; compound instability. | Use a different stationary phase or mobile phase modifier. Ensure the compound is stable under the acidic conditions of the mobile phase. |
Potential for Chiral Separation
The structure of N-(2,3-Dimethylbenzyl)cyclopropanamine does not inherently possess a chiral center. However, if chiral impurities are present from the synthesis of precursors, or if the molecule is a racemate of a chiral analogue, chiral HPLC may be necessary. Chiral separations are typically achieved using a chiral stationary phase (CSP).[7][8] The development of a chiral separation method is a specialized process and beyond the scope of this primary purification protocol.
Conclusion
This application note provides a robust and scientifically grounded protocol for the purification of N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride by reversed-phase HPLC. By understanding the physicochemical properties of the target molecule and the principles of reversed-phase chromatography, researchers can effectively implement and adapt this method to achieve high-purity material suitable for further research and development.
References
-
Agilent Technologies. (n.d.). The Benefits of Ultra-Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. Available at: [Link]
-
Arnold, F. H., et al. (2017). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. PMC - NIH. Available at: [Link]
-
Chromatography Forum. (2004). Amine hydrochloride in HPLC. Available at: [Link]
-
Werner, J., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. MDPI. Available at: [Link]
-
LCGC. (2020). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of N-cyclopropyl-N-methyl-benzamide. Available at: [Link]
-
ResearchGate. (2015). Efficient resolution of (±)-α-cyclopropylethanol by crystallization of its inclusion complex with chiral diols. Available at: [Link]
-
MicroSolv Technology Corporation. (n.d.). NITROSAMINE IMPURITY ASSAY BY HPLC. Available at: [Link]
-
Kim, M., et al. (2017). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC - NIH. Available at: [Link]
-
Agilent Technologies. (2023). Reversed-Phase for Biomolecules: From Column Selection to Troubleshooting. Available at: [Link]
-
PubChem. (n.d.). N-[2-(3-ethylphenoxy)propyl]cyclopropanamine. Available at: [Link]
-
Shodex. (n.d.). Analysis of Short Amines without Using Ion Pair Reagent. Available at: [Link]
-
Wikipedia. (n.d.). Dimethylbenzylamine. Available at: [Link]
-
Encyclopedia of Separation Science. (2007). Chiral Drug Separation. Available at: [Link]
-
Kumar, P., et al. (2013). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. PMC - NIH. Available at: [Link]
-
Sujatha, N., & Pavani, K. H. (2014). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF AMITRIPTYLINE HYDROCHLORIDE AND CHLORDIAZEPOXIDE IN TABLET BY RP-HPLC. Indian Journal of Research in Pharmacy and Biotechnology. Available at: [Link]
-
Piatkowska, E., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. Available at: [Link]
-
PubChem. (n.d.). 1,2,3-Tri(propan-2-yl)cyclopropane. Available at: [Link]
-
Liu, W., et al. (2020). An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. Molecules. Available at: [Link]
-
PubChem. (n.d.). 2,3-Dimethylbenzylamine hydrochloride. Available at: [Link]
-
PubChem. (n.d.). N-(3-methylbutyl)cyclopropanamine. Available at: [Link]
-
PubChem. (n.d.). N,N-Dimethylcyclopropanamine. Available at: [Link]
Sources
- 1. hplc.eu [hplc.eu]
- 2. Amine hydrochloride in HPLC [March 30, 2004] - Chromatography Forum [chromforum.org]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. hplc.eu [hplc.eu]
- 5. HPLC Separation of Nitrosamines with Supel Carbon LC [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Handling and storage guidelines for "N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride"
Application Notes and Protocols for N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride
Disclaimer: These application notes are intended for use by qualified researchers, scientists, and drug development professionals. The information provided is based on the chemical properties of structurally related compounds due to the absence of a specific Safety Data Sheet (SDS) for N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride (CAS 909702-86-9). All procedures should be conducted with a thorough risk assessment and in compliance with institutional and national safety regulations.
Introduction and Scientific Context
N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride is a research chemical that incorporates two key structural motifs: a cyclopropylamine group and a substituted benzylamine group. The cyclopropylamine moiety is a strained ring system that imparts unique conformational constraints and metabolic properties, making it a valuable component in medicinal chemistry for designing enzyme inhibitors and other bioactive molecules[1]. The dimethylbenzyl group provides a lipophilic aromatic region for potential interactions with biological targets.
Given the reactive nature of the cyclopropylamine ring and the potential biological activity of substituted benzylamines, stringent handling and storage protocols are essential to ensure the integrity of the compound and the safety of laboratory personnel. These guidelines have been synthesized from safety data for analogous compounds, including cyclopropylamine[2][3][4][5] and N,N-dimethylbenzylamine[6][7], to provide a comprehensive framework for the safe utilization of this compound in a research setting.
Structural Features and Inferred Properties
The chemical structure of N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride dictates its likely physical and chemical properties. The hydrochloride salt form suggests that the compound is a solid at room temperature and likely possesses some degree of aqueous solubility.
| Property | Inferred Value/Characteristic | Rationale |
| Physical State | Solid | Hydrochloride salts of amines are typically crystalline solids. |
| Molecular Formula | C₁₂H₁₈ClN | Based on the chemical name. |
| Molecular Weight | 211.73 g/mol | Calculated from the molecular formula. |
| Aqueous Solubility | Expected to be soluble | The hydrochloride salt form generally enhances water solubility. |
| Stability | Potential for degradation | The cyclopropylamine moiety can be susceptible to ring-opening reactions, and amines can be sensitive to oxidation. |
| Reactivity | Corrosive, potential for hazardous reactions | Based on the properties of cyclopropylamine and benzylamine derivatives[2][6]. Incompatible with strong oxidizing agents, acids, and acid chlorides[8]. |
Hazard Assessment and Personal Protective Equipment (PPE)
Due to the presence of the reactive cyclopropylamine and the biologically active benzylamine moieties, N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride should be handled as a hazardous substance.
Inferred Hazards
-
Corrosive: Both cyclopropylamine and benzylamine derivatives are known to be corrosive and can cause severe skin burns and eye damage[2][6][9].
-
Toxic if Swallowed or Inhaled: Similar amine compounds can be harmful or toxic if ingested or inhaled[6].
-
Skin Sensitizer: There is a potential for allergic skin reactions upon repeated exposure[9].
-
Flammability: While the hydrochloride salt is less likely to be flammable than the free base, the free base form, cyclopropylamine, is a highly flammable liquid[2][9].
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure.
-
Eye and Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch) to protect against splashes[2].
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). It is crucial to regularly inspect gloves for any signs of degradation or perforation.
-
Skin and Body Protection: A flame-resistant lab coat and appropriate protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols[6][8].
Engineering Controls and Safe Handling Workflow
Proper engineering controls are the primary line of defense in ensuring safe handling.
Engineering Controls
-
Ventilation: All work with this compound must be conducted in a well-ventilated laboratory, with all manipulations of the solid and its solutions performed inside a chemical fume hood[6][8].
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area[8].
-
Static Control: For handling larger quantities, especially if the free base is generated, all equipment should be grounded to prevent static discharge, which could be an ignition source[3][8].
Safe Handling Workflow
The following diagram outlines the critical decision points and procedures for safely handling N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride.
Sources
- 1. longdom.org [longdom.org]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. CAS 765-30-0: Cyclopropylamine | CymitQuimica [cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. N,N-Dimethylbenzylamine | C9H13N | CID 7681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
Application Notes and Protocols for the Investigation of N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride in Cell Culture
Preamble: A Note on Scientific Diligence
The following document provides a detailed framework for the investigation of N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride in a cell culture setting. It is critical to note that as of the date of this publication, specific, peer-reviewed data on the biological activity and established protocols for this particular compound are not widely available in the public domain.
Therefore, this guide is presented from a first-principles perspective, grounded in the established science of related chemical structures. The core chemical scaffold, a substituted cyclopropanamine, is a well-documented pharmacophore known to target Lysine-Specific Demethylase 1 (LSD1/KDM1A) .[1][2] This document is structured to guide a researcher through the initial characterization of this novel compound, with the hypothesized mechanism of action being the inhibition of LSD1. The protocols herein are designed as a robust starting point for independent validation and optimization.
Introduction and Hypothesized Mechanism of Action
N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride belongs to a class of compounds structurally related to known inhibitors of Lysine-Specific Demethylase 1 (LSD1).[1][2] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating specific lysine residues on histone H3, primarily mono- and di-methylated lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[3][4]
The aberrant overexpression of LSD1 is implicated in numerous cancers, including acute myeloid leukemia (AML), where it contributes to a block in cellular differentiation and promotes proliferation.[3][4][5] By inhibiting LSD1, it is hypothesized that N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride can restore normal histone methylation patterns, leading to the reactivation of tumor suppressor genes and inducing differentiation or apoptosis in susceptible cancer cell lines.
The proposed mechanism involves the cyclopropylamine moiety forming a covalent adduct with the FAD cofactor in the active site of the LSD1 enzyme, leading to its irreversible inactivation.[1] This mechanism-based inhibition is a hallmark of many potent LSD1 inhibitors.[1][3]
Signaling Pathway: The Role of LSD1 in Gene Regulation
Caption: Hypothesized mechanism of N-(2,3-Dimethylbenzyl)cyclopropanamine HCl action on the LSD1 pathway.
Essential Preliminary Steps: Reagent Preparation and Handling
Scientific rigor begins with proper reagent handling. These steps ensure reproducibility and safety.
Safety Precautions
While a specific Safety Data Sheet (SDS) for N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride is not available, related compounds exhibit potential hazards.[6][7][8]
-
Handling: Always handle the compound in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Toxicity: Assume the compound is toxic if swallowed, harmful in contact with skin, and may cause irritation.[6][7][8][9] Avoid generating dust.
Preparation of Stock Solutions
The solubility of related cyclopropanamine compounds has been reported in solvents like DMSO.[10][11] This is the recommended solvent for preparing a high-concentration stock solution.
Protocol: Preparing a 10 mM Stock Solution
-
Calculate Required Mass: Determine the molecular weight (MW) of N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride. The free base (C12H17N) has a MW of 175.27 g/mol . The hydrochloride salt (C12H18ClN) has a MW of approximately 211.74 g/mol .
-
Mass (mg) = 10 mM * 211.74 g/mol * 1 mL = 0.21174 mg per 100 µL
-
For practical purposes, weigh out 2.12 mg of the compound.
-
-
Dissolution: Add the 2.12 mg of compound to a sterile microcentrifuge tube. Add 1.0 mL of sterile, anhydrous DMSO.
-
Solubilization: Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may be required.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure.
-
Long-Term Storage: Store the aliquots at -20°C or -80°C for long-term stability.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO | High solubilizing power for organic small molecules; compatible with most cell culture media at low final concentrations.[10] |
| Stock Conc. | 10 mM | Standard high concentration for small molecules, allowing for a wide range of working dilutions. |
| Final DMSO Conc. | ≤ 0.1% (v/v) | High concentrations of DMSO can be toxic to cells and affect experimental outcomes. A vehicle control is mandatory. |
| Storage | -20°C to -80°C, Aliquoted | Prevents degradation from repeated freeze-thaw cycles and ensures consistency across experiments. |
Core Protocol 1: Determining Cytotoxicity and Effective Concentration Range
The first critical experiment for any novel compound is to determine its effect on cell viability. This dose-response assay establishes the concentration range that is cytotoxic versus the range that is biologically active without causing acute cell death.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of the compound in a relevant cell line. For a putative LSD1 inhibitor, AML cell lines such as Kasumi-1 or THP-1 are appropriate choices.[1][12]
Methodology: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 90 µL of complete growth medium. Incubate for 24 hours.
-
Compound Dilution Series: Prepare a serial dilution of the 10 mM stock solution in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).
-
Treatment: Add 10 µL of the diluted compound (or vehicle control, DMSO) to the appropriate wells. This results in a final volume of 100 µL and the desired final concentrations.
-
Incubation: Incubate the plate for a duration relevant to the expected mechanism. For epigenetic modifiers, a longer incubation (e.g., 72-96 hours) is often necessary to observe effects on cell proliferation.
-
Assay: On the day of the assay, allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.
-
Measurement: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated wells (100% viability) and plot the results as % Viability vs. log[Concentration]. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Experimental Workflow: Dose-Response Assay
Sources
- 1. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | C9H10ClF2N | CID 52914940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride | 1156491-10-9 [chemicalbook.com]
- 12. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride
Welcome to the technical support center for the synthesis of N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic protocols for higher yields and purity.
I. Reaction Overview and Mechanism
The synthesis of N-(2,3-Dimethylbenzyl)cyclopropanamine is most effectively achieved through a one-pot reductive amination reaction between 2,3-dimethylbenzaldehyde and cyclopropanamine. This is followed by the formation of the hydrochloride salt. The primary reducing agent recommended for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reagent that reduces the intermediate imine in the presence of the starting aldehyde.[1][2]
The reaction proceeds in two main stages within the same pot:
-
Imine Formation: The nucleophilic cyclopropanamine attacks the electrophilic carbonyl carbon of 2,3-dimethylbenzaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine).
-
Reduction: The hydride from sodium triacetoxyborohydride selectively reduces the C=N double bond of the imine to yield the desired secondary amine, N-(2,3-Dimethylbenzyl)cyclopropanamine.
The final step is the precipitation of the hydrochloride salt by introducing hydrochloric acid.
Caption: General workflow for the synthesis of N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride.
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal reducing agent for this reaction?
A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent.[1] It is less reactive than sodium borohydride (NaBH₄) and will not readily reduce the starting aldehyde.[2][3] Its selectivity for the imine intermediate allows for a one-pot reaction with higher yields and fewer side products, such as 2,3-dimethylbenzyl alcohol.[1][2]
Q2: Can I use other reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN)?
A2: While other reducing agents can be used, they have drawbacks. Sodium borohydride (NaBH₄) can also reduce the starting aldehyde, leading to the formation of 2,3-dimethylbenzyl alcohol as a significant impurity.[3][4] Sodium cyanoborohydride (NaBH₃CN) is effective but produces toxic cyanide byproducts, making it less desirable from a safety and environmental perspective.[5][6]
Q3: Why is my reaction yield low?
A3: Low yields can be attributed to several factors:
-
Incomplete imine formation: The formation of the imine is an equilibrium process. The presence of water can shift the equilibrium back towards the starting materials. Ensure you are using anhydrous solvents and reagents.
-
Steric hindrance: The methyl group at the ortho position of the benzaldehyde can sterically hinder the attack of cyclopropanamine, slowing down the reaction. Longer reaction times or a slight increase in temperature may be necessary.
-
Side reactions: As mentioned, the reduction of the starting aldehyde can lower the yield of the desired product.
-
Suboptimal pH: The reaction is typically carried out under neutral or weakly acidic conditions.[5] Acetic acid can be used as a catalyst, particularly if the reaction is slow.[1]
Q4: I am seeing a significant amount of unreacted 2,3-dimethylbenzaldehyde in my crude product. What should I do?
A4: This indicates either incomplete reaction or that the imine formation is the rate-limiting step. Consider the following:
-
Increase reaction time: Allow the reaction to stir for a longer period before workup.
-
Use a catalyst: Add a catalytic amount of acetic acid to promote imine formation.[1]
-
Check stoichiometry: Ensure you are using a slight excess of cyclopropanamine (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion.
Q5: How do I effectively remove the unreacted aldehyde and other impurities during workup?
A5: A standard acid-base workup is effective. After the reaction is complete, quench with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) to neutralize any remaining acid and the borate byproducts. Extract the organic layer containing the amine product. The unreacted aldehyde can be removed by washing the organic layer with an aqueous solution of sodium bisulfite, which forms a water-soluble adduct with the aldehyde. The amine can then be isolated by evaporating the solvent.
Q6: What is the best way to form the hydrochloride salt?
A6: After obtaining the purified free base, dissolve it in a suitable organic solvent like diethyl ether, ethyl acetate, or a mixture of isopropanol and heptane. Then, add a solution of hydrochloric acid (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt should precipitate out of the solution. Cooling the mixture can improve the yield of the crystalline product.
III. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reducing agent. 2. Wet reagents or solvent. 3. Incorrect stoichiometry. | 1. Use a fresh bottle of sodium triacetoxyborohydride. 2. Use anhydrous solvents and ensure all glassware is thoroughly dried. 3. Re-verify the molar equivalents of your reactants. A slight excess of the amine is recommended. |
| Presence of 2,3-Dimethylbenzyl Alcohol Impurity | 1. Use of a non-selective reducing agent (e.g., NaBH₄). 2. Reaction temperature is too high. | 1. Switch to sodium triacetoxyborohydride. 2. Maintain the reaction at room temperature. |
| Difficulty in Isolating the Product | 1. Product is too soluble in the workup solvent. 2. Emulsion formation during extraction. | 1. Use a more nonpolar solvent for extraction. 2. Add brine (saturated NaCl solution) to break up emulsions. |
| Product is an Oil, Not a Crystalline Solid | 1. Presence of impurities. 2. Incorrect solvent for crystallization. | 1. Purify the free base by column chromatography before salt formation. 2. Experiment with different solvent systems for crystallization (e.g., isopropanol/heptane, ethanol/ether). |
| Hydrochloride Salt is Gummy or Hygroscopic | 1. Excess hydrochloric acid was used. 2. Residual water in the product or solvent. | 1. Use a stoichiometric amount of HCl or slightly less. 2. Ensure the free base is completely dry before adding HCl. Use an anhydrous solution of HCl.[7] |
IV. Experimental Protocols
Protocol 1: Synthesis of N-(2,3-Dimethylbenzyl)cyclopropanamine
-
To a solution of 2,3-dimethylbenzaldehyde (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add cyclopropanamine (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in the same anhydrous solvent.
-
Slowly add the slurry of the reducing agent to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2,3-Dimethylbenzyl)cyclopropanamine.
Protocol 2: Formation of the Hydrochloride Salt
-
Dissolve the crude or purified N-(2,3-Dimethylbenzyl)cyclopropanamine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a 2M solution of HCl in diethyl ether (1.0 eq) dropwise while stirring.
-
A white precipitate should form. Continue stirring for 30 minutes at room temperature.
-
Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride.
Caption: A troubleshooting flowchart for common issues in the synthesis.
V. References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Wikipedia. (2023). Dimethylbenzylamine. [Link]
-
ResearchGate. (2015). Reductive amination of 2-Cl-benzaldehyde with DMA using Pd/AC catalysts. [Link]
-
YouTube. (2022). Amine and HCl - salt formation reaction. [Link]
-
ACS Publications. (2015). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]
-
ScienceDirect. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. [Link]
-
Google Patents. (1986). Process for the manufacture of cyclopropylamine.
-
Journal of the American Chemical Society. (2006). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. [Link]
-
CaltechAUTHORS. (2021). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. [Link]
-
ResearchGate. (2001). ChemInform Abstract: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]
-
Enlighten Theses. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]
-
Myers Chem 115. Reductive Amination. [Link]
-
Pearson. A common method to produce amines is the reductive amination of aldehydes and ketones. [Link]
-
Wikipedia. Reductive amination. [Link]
-
ResearchGate. (2021). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. [Link]
-
Google Patents. (1997). Amine acid salt compounds and process for the production thereof.
-
National Institutes of Health. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]
-
Google Patents. (1977). Method of synthesis of trans-2-phenylcyclopropylamine.
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]
-
ResearchGate. (2020). (a) Reaction pathway for the reductive amination with benzaldehyde and.... [Link]
-
Chemistry LibreTexts. (2019). 23.4: Preparation of Amines via Reductive Amination. [Link]
-
PubChem. 2,3-Dimethylbenzylamine hydrochloride. [Link]
-
European Patent Office. (1989). Process for the manufacture of cyclopropylamine. [Link]
-
Cheméo. Benzenemethanamine, N,N-dimethyl- (CAS 103-83-3). [Link]
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]
Technical Support Center: Purification of N-(2,3-Dimethylbenzyl)cyclopropanamine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Achieving high purity is critical for obtaining reliable biological data and ensuring reproducible results in drug discovery and development. This guide provides in-depth troubleshooting advice and detailed protocols based on established chemical principles and extensive experience in small molecule purification.
Understanding the Context: A Plausible Synthetic Route and Its Impurity Profile
To effectively troubleshoot purification, we must first understand the likely impurities that can arise during the synthesis of N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride. A common and efficient method for its preparation is the reductive amination of 2,3-dimethylbenzaldehyde with cyclopropanamine, followed by salt formation with hydrochloric acid.
This synthetic pathway can introduce several impurities that need to be addressed during purification:
-
Unreacted Starting Materials: Residual 2,3-dimethylbenzaldehyde and cyclopropanamine.
-
Imine Intermediate: The Schiff base formed between the aldehyde and amine that may not have been fully reduced.
-
Reducing Agent By-products: Borohydride salts (if using agents like sodium triacetoxyborohydride) or other residues.
-
Over-alkylation Products: Trace amounts of tertiary amines if the reaction conditions are not well-controlled.
-
Solvent and Reagent Residues: Process solvents and excess acid.
The following troubleshooting guide is structured to address the specific challenges posed by these potential contaminants.
Troubleshooting Guide: Common Purification Issues and Solutions
Q1: My initial crude product is an oil and won't solidify, even after adding HCl. How can I isolate my hydrochloride salt as a solid?
A1: An oily product is a common issue and typically indicates the presence of significant impurities that are disrupting the crystal lattice formation of your desired salt. The most likely culprits are unreacted starting materials (especially the aldehyde), residual solvents, or moisture.
Causality and Strategy: The hydrochloride salt of a secondary amine like N-(2,3-Dimethylbenzyl)cyclopropanamine is an ionic compound and should have a well-defined melting point, predisposing it to be a crystalline solid. Impurities act as a "solvent," lowering the melting point and preventing crystallization. The strategy is to first "clean up" the free amine before attempting salt formation.
Recommended Protocol: Acid-Base Extraction
-
Dissolution: Dissolve your crude oily product in a water-immiscible organic solvent like diethyl ether (Et₂O) or ethyl acetate (EtOAc).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). Your desired amine will be protonated and move into the aqueous layer, while the neutral aldehyde impurity will remain in the organic layer.
-
Separation: Separate the layers. Keep the aqueous layer , as this contains your product. The organic layer can be discarded.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 3M sodium hydroxide (NaOH), with stirring until the pH is >12. This deprotonates the ammonium salt, regenerating the free amine, which will often appear as a cloudy precipitate or an oil.
-
Re-extraction: Extract the aqueous layer three times with a fresh portion of diethyl ether or ethyl acetate. Your purified free amine is now in the organic layer.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified free amine, which should be cleaner than the initial crude product.
-
Salt Formation: Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in ether or isopropanol dropwise. The hydrochloride salt should now precipitate as a solid.[1][2][3]
Q2: My final product is a white solid, but my NMR analysis shows contamination with 2,3-dimethylbenzaldehyde. How can I remove it?
A2: This is a classic purification challenge. The aldehyde is a neutral compound and will not be removed by simple acid-base manipulations if it gets trapped in the precipitating salt.
Causality and Strategy: The aldehyde is non-basic and will not form a salt with HCl. Therefore, an acid-base extraction, as detailed in Q1, is the most robust method to separate the basic amine from the neutral aldehyde. If you have already formed the salt, you will need to free-base it first.
Workflow Diagram: Aldehyde Removal
Caption: Workflow for removing aldehyde impurity.
Alternative Protocol: Bisulfite Wash For stubborn cases, a sodium bisulfite (NaHSO₃) wash can be effective.
-
Perform the acid-base extraction as described in Q1 to get the purified free amine in an organic solvent like diethyl ether.
-
Before drying, wash the organic layer with a saturated aqueous solution of sodium bisulfite. The bisulfite will form a water-soluble adduct with the aldehyde, pulling it into the aqueous layer.
-
Separate the layers and proceed with drying and salt formation as usual.
Q3: My N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride is off-white or yellowish. What causes this discoloration and how can I fix it?
A3: A yellow or brown tint in amine salts often points to oxidation of the amine or trace impurities that are colored. Amines can be susceptible to air oxidation over time, and this process can be accelerated by light or residual acidic/basic catalysts from the synthesis.[1]
Causality and Strategy: The discoloration is due to minor, often highly conjugated, impurities. The goal is to remove these using a method that differentiates based on properties other than basicity, such as polarity or solubility. Recrystallization is the ideal technique for this.
Recommended Protocol: Recrystallization
-
Solvent Selection: The key to successful recrystallization is choosing a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For amine hydrochlorides, polar protic solvents or mixtures are often effective.
-
Screening Solvents: Test the solubility of a small amount of your product in various solvents.
| Solvent System | Solubility at Room Temp | Solubility when Hot | Potential Outcome |
| Isopropanol (IPA) | Low | High | Good candidate for single-solvent recrystallization. |
| Ethanol/Diethyl Ether | High in EtOH, Low in Ether | - | Good for anti-solvent precipitation. |
| Methanol/Ethyl Acetate | High in MeOH, Low in EtOAc | - | Another good anti-solvent system. |
| Acetonitrile | Moderate | High | Can be effective. |
-
Procedure (Single Solvent - e.g., Isopropanol):
-
Place the discolored solid in a flask.
-
Add the minimum amount of hot isopropanol required to fully dissolve the solid.
-
If the solution is still colored, you can add a small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration through a celite plug to remove the carbon (and the color).
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Frequently Asked Questions (FAQs)
FAQ 1: Is it better to purify the free amine before salt formation, or purify the final hydrochloride salt?
Both strategies are valid and the best choice depends on the nature of the impurities.
-
Purifying the Free Amine: This is highly effective for removing non-basic impurities like unreacted aldehydes or neutral by-products. Techniques like column chromatography or distillation (if the amine is thermally stable) can be employed on the free base. An acid-base workup is the simplest form of this.
-
Purifying the Hydrochloride Salt: This is best for removing impurities that have similar basicity to your product but different solubility profiles as a salt. Recrystallization is the primary method here and is excellent for improving color and removing trace contaminants.[4]
For N-(2,3-Dimethylbenzyl)cyclopropanamine, a best-practice approach is a two-stage purification: first, an acid-base extraction of the crude free amine, followed by recrystallization of the resulting hydrochloride salt.
FAQ 2: I performed a recrystallization, but my yield was very low. What went wrong?
Low recovery is a common pitfall in recrystallization and can be attributed to several factors:
-
Using too much solvent: This is the most common error. If too much solvent is used during the initial dissolution, the solution will not become supersaturated upon cooling, and the product will remain in the mother liquor. Always use the minimum amount of hot solvent.
-
Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals or even cause the product to "oil out." Slow, undisturbed cooling is crucial for growing large, pure crystals.
-
The compound has significant solubility in the cold solvent: If the product is still quite soluble even at 0°C, you will lose a substantial amount in the filtrate. In this case, a different solvent system is needed.
-
The starting material was very impure: If your crude product was only 50% pure, the maximum theoretical recovery is 50%.
FAQ 3: My LC-MS shows a peak with a mass corresponding to a di-benzylated product. How can this be removed?
A di-benzylated product (a tertiary amine) would be a result of the primary product reacting with another molecule of the aldehyde and undergoing a second reductive amination. This tertiary amine is also basic and will follow your product through an acid-base extraction.
Strategy: Separating two amines of similar structure but different substitution (secondary vs. tertiary) can be challenging.
-
Column Chromatography: This is the most reliable method. The free amines (secondary and tertiary) can be separated on a silica gel column. The tertiary amine is typically less polar and will elute before the secondary amine.
-
Fractional Crystallization: If the hydrochloride salts of the two amines have sufficiently different solubilities, it may be possible to separate them by careful, repeated recrystallization. This is often a trial-and-error process.
Workflow Diagram: Purification Strategy
Caption: Recommended two-stage purification workflow.
References
-
Discussion on recrystallization of amines and their salts. (2021). ResearchGate. Available at: [Link]
-
Synthesis and Separation of Substituted Cyclopropane Carboxylic Acid Amide Isomers. (N.A.). ResearchGate. Available at: [Link]
-
de Meijere, A., et al. (N.A.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. National Institutes of Health. Available at: [Link]
-
Solvents for Recrystallization. (N.A.). University of Rochester, Department of Chemistry. Available at: [Link]
- Process for the manufacture of cyclopropylamine. (1986). Google Patents.
-
Kusube, T., et al. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed. Available at: [Link]
-
Process for the manufacture of cyclopropylamine. (1989). European Patent Office. Available at: [Link]
-
HPLC Separation of Diastereomers. (2016). MDPI. Available at: [Link]
- Systems and methods for recovering amines and their derivates from aqueous mixtures. (2020). Google Patents.
-
Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. (N.A.). MDPI. Available at: [Link]
Sources
Troubleshooting low reactivity in "N-(2,3-Dimethylbenzyl)cyclopropanamine" synthesis
Technical Support Center: Synthesis of N-(2,3-Dimethylbenzyl)cyclopropanamine
Document ID: TSC-CHEM-2026-01-26-001
Version: 1.0
Introduction
Welcome to the technical support guide for the synthesis of N-(2,3-Dimethylbenzyl)cyclopropanamine. This document is designed for researchers, chemists, and process development professionals who are actively engaged in the synthesis of this and structurally related compounds. The primary and most efficient route to this target is through the reductive amination of 2,3-dimethylbenzaldehyde with cyclopropanamine. While conceptually straightforward, this reaction can present challenges related to low reactivity and yield, often stemming from steric hindrance and reagent quality.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges effectively. Our approach is grounded in fundamental chemical principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively optimize your synthetic route.
The core reaction is as follows:
Figure 1. General scheme for the synthesis of N-(2,3-Dimethylbenzyl)cyclopropanamine via reductive amination.
Troubleshooting Guide: Low Reactivity & Yield
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: I am observing very low to no conversion of my starting materials. What are the primary causes?
Answer:
Low or no product formation is the most frequent issue and typically points to one of three areas: (1) inefficient imine formation, (2) poor quality or inactive reagents, or (3) suboptimal reaction conditions.
The mechanism proceeds in two main stages: the formation of an intermediate imine from the aldehyde and amine, followed by its reduction.[1] A failure in either stage will halt the entire process. The 2,3-dimethylbenzaldehyde is sterically hindered by the ortho-methyl group, which can slow down the initial nucleophilic attack by cyclopropanamine to form the hemiaminal intermediate, and subsequently, the imine.
Here is a logical workflow to diagnose the problem:
Actionable Solutions:
-
Reagent Quality:
-
2,3-Dimethylbenzaldehyde: Aldehydes can oxidize to the corresponding carboxylic acid upon storage. Confirm purity by NMR or IR spectroscopy. If significant acid is present, purify by distillation or column chromatography.
-
Cyclopropanamine: This is a volatile, low-boiling point (approx. 50°C) liquid.[2] Ensure it has been stored properly and is of high purity. Use a fresh bottle if in doubt.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reagent due to its mildness and selectivity for imines over aldehydes.[3][4] However, it is moisture-sensitive.[5] Use a freshly opened bottle or dry the reagent under vacuum before use.
-
-
Promote Imine Formation:
-
Acid Catalysis: The dehydration of the hemiaminal to the imine is the rate-limiting step and is acid-catalyzed.[6] The addition of a catalytic amount of acetic acid can significantly accelerate imine formation.
-
Water Removal: The reaction produces water, which can hydrolyze the imine back to the starting materials. Conducting the reaction in the presence of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can drive the equilibrium toward the imine.
-
Q2: My reaction is messy, showing multiple side products on the TLC plate. What are they and how can I prevent them?
Answer:
A complex reaction mixture indicates the presence of side reactions. For this specific synthesis, the most common side products are:
-
2,3-Dimethylbenzyl alcohol: Formed by the reduction of the starting aldehyde.
-
N,N-Dicyclopropyl-N-(2,3-dimethylbenzyl)amine (Tertiary Amine): Formed if the product secondary amine undergoes a second reductive amination.
-
Self-condensation products of the aldehyde.
| Side Product | Cause | Prevention Strategy |
| 2,3-Dimethylbenzyl Alcohol | Reducing agent is too reactive or is added before imine formation is complete. | Use a milder, imine-selective reducing agent like NaBH(OAc)₃ (STAB).[3][4] Allow the aldehyde and amine to stir for a period (e.g., 30-60 min) to form the imine before adding the reducing agent.[6] |
| Tertiary Amine (Dialkylation) | The product secondary amine is nucleophilic and can react with remaining aldehyde. | Use a slight excess (1.1-1.2 eq.) of cyclopropanamine to ensure the aldehyde is consumed. A stepwise procedure can also be effective where imine is formed first, followed by reduction.[7] |
| Aldehyde Self-Condensation | Typically occurs under basic conditions or at high temperatures. | Maintain neutral or slightly acidic reaction conditions. Avoid strong bases and excessive heat. |
Expert Insight: The choice of reducing agent is critical. While sodium borohydride (NaBH₄) is a common workhorse, it can readily reduce the starting aldehyde, especially if imine formation is slow.[6][8] Sodium triacetoxyborohydride (STAB) is superior for this application because the electron-withdrawing acetoxy groups moderate its reactivity, making it highly selective for the protonated iminium ion over the neutral aldehyde.[3]
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for this reaction? A: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices.[5][7] They are aprotic, effectively solubilize the reagents, and are compatible with STAB. Tetrahydrofuran (THF) is also a suitable alternative. Avoid protic solvents like methanol when using STAB, as it can cause decomposition of the reagent.[4]
Q: Should I run the reaction at room temperature or heat it? A: Start the reaction at room temperature. Due to the steric hindrance of the 2,3-dimethylbenzaldehyde, some gentle heating (e.g., 40°C) may be required if the reaction is sluggish. Monitor the reaction progress by TLC or GC-MS to avoid the formation of side products at elevated temperatures.
Q: How do I monitor the reaction progress effectively? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a non-polar eluent system (e.g., 20-30% ethyl acetate in hexanes). You should be able to visualize the consumption of the aldehyde (which is typically UV-active) and the appearance of the less polar amine product. A co-spot of the starting material and the reaction mixture is crucial for accurate comparison. For more quantitative analysis, GC-MS is ideal.
Q: My cyclopropanamine is the hydrochloride salt. Can I use it directly? A: No. The amine must be in its freebase form to act as a nucleophile.[9] You must first neutralize the hydrochloride salt. A typical procedure involves dissolving the salt in a minimal amount of water, adding a base (e.g., 2M NaOH) until the solution is basic (pH > 12), and then extracting the free amine into an organic solvent like DCM. Dry the organic layer thoroughly (e.g., over Na₂SO₄) before use.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(2,3-Dimethylbenzyl)cyclopropanamine
This protocol assumes high-quality starting materials.
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add 2,3-dimethylbenzaldehyde (1.0 eq.).
-
Solvent & Amine Addition: Dissolve the aldehyde in anhydrous DCM (approx. 0.2 M concentration). Add cyclopropanamine (1.2 eq.) dropwise at room temperature.
-
Imine Formation: Allow the mixture to stir at room temperature for 1 hour. It is advisable to take a TLC sample at this point to confirm the consumption of the aldehyde and the formation of a new, less polar spot corresponding to the imine.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15 minutes. Caution: The addition may be slightly exothermic.
-
Reaction: Stir the reaction mixture at room temperature overnight (12-18 hours). Monitor completion by TLC or GC-MS.
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure secondary amine.
-
Protocol 2: Quality Check of 2,3-Dimethylbenzaldehyde
-
Visual Inspection: Check for any crystallization, which could indicate the presence of 2,3-dimethylbenzoic acid.
-
Solubility Test: Dissolve a small sample in DCM. A clear solution should form. If an insoluble white solid remains, it is likely the carboxylic acid.
-
FT-IR Analysis: Acquire an infrared spectrum. Look for a sharp carbonyl (C=O) stretch around 1700 cm⁻¹. The presence of a very broad O-H stretch from 2500-3300 cm⁻¹ is indicative of significant carboxylic acid contamination.
References
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
- Process for the preparation of cyclopropylacetylene.
- Process for the manufacture of cyclopropylamine.
- Process for the manufacture of cyclopropylamine.
- Process for manufacturing cyclopropylamine.
-
Proposed reaction pathways for the reductive amination of benzaldehyde... ResearchGate. [Link]
-
Reductive Amination. Chemistry LibreTexts. [Link]
-
Aldehyde not reacting in reductive amination reaction, thoughts?. ResearchGate. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
- Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]
- Method of synthesis of trans-2-phenylcyclopropylamine.
-
Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]
- Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.
-
Reductive amination of 2-Cl-benzaldehyde with DMA using Pd/AC catalysts. ResearchGate. [Link]
-
A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. ACS Publications. [Link]
-
A common method to produce amines is the reductive amination of aldehydes and ketones. Pearson. [Link]
-
Sodium Triacetoxyborohydride (STAB). Common Organic Chemistry. [Link]
-
Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. ResearchGate. [Link]
-
A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]
-
Sodium triacetoxyborohydride. Wikipedia. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. longdom.org [longdom.org]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 5. Sodium Triacetoxyborohydride (STAB) [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Identifying impurities in "N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride" samples
Welcome to the technical support resource for identifying impurities in N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the impurity profiling of this active pharmaceutical ingredient (API). Our approach is rooted in established scientific principles and regulatory expectations to ensure the safety, efficacy, and quality of your product.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding impurities in N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride.
Q1: What are the primary sources of impurities for this specific API?
Impurities can be introduced at nearly any stage of the API's lifecycle.[1][2] For N-(2,3-Dimethylbenzyl)cyclopropanamine HCl, they are best categorized by their origin:
-
Process-Related Impurities: These are substances that arise from the manufacturing process.[1][2] They include:
-
Unreacted Starting Materials: Residual 2,3-dimethylbenzyl chloride and cyclopropanamine.
-
Intermediates: Any synthetic intermediates that failed to react completely.
-
By-products: Resulting from side reactions inherent to the synthetic route. For instance, the formation of isomeric substitution products or over-alkylation.
-
Reagents and Catalysts: Inorganic and organic materials used to facilitate the reaction that are not completely removed during workup and purification.[3]
-
-
Degradation Products: These impurities form due to the chemical breakdown of the API over time, often accelerated by exposure to stress conditions like heat, light, humidity, acid, base, or oxidation.[4]
-
Contaminants: These are extraneous substances inadvertently introduced into the product.[4] This can include dust, particles from manufacturing equipment, or cross-contamination from other processes.
-
Residual Solvents: Organic volatile chemicals used during synthesis or purification that are not fully removed.[5]
Q2: Why is impurity profiling critical for a drug development program?
Impurity profiling is a cornerstone of pharmaceutical development and is mandated by regulatory agencies like the FDA and EMA.[6] The presence of unknown or uncontrolled impurities can directly impact the safety and efficacy of the final drug product.[3] Even trace amounts of certain impurities can be toxic or carcinogenic (e.g., nitrosamines).[7] A comprehensive impurity profile is essential for:
-
Ensuring Patient Safety: Identifying and controlling potentially harmful substances.
-
Regulatory Compliance: Meeting the stringent requirements outlined in guidelines from the International Council for Harmonisation (ICH), such as Q3A(R2) for new drug substances and Q3B(R2) for new drug products.[8]
-
Process Understanding and Control: A well-defined impurity profile provides critical insights into the manufacturing process, allowing for optimization to minimize side reactions and improve yield and purity.[1]
-
Stability Assessment: Understanding how the API degrades helps in defining appropriate storage conditions, packaging, and shelf-life.[9]
Q3: N-(2,3-Dimethylbenzyl)cyclopropanamine is a secondary amine. Should I be concerned about nitrosamine impurities?
Absolutely. The formation of N-nitrosamine impurities is a significant concern for any pharmaceutical containing a secondary or tertiary amine moiety.[10][11] These impurities can form when a nitrosating agent (e.g., nitrites) reacts with the amine under specific conditions, which can occur during synthesis or even during storage of the final product.[12] Regulatory bodies have issued strict guidance and require a thorough risk assessment for nitrosamines in all vulnerable products.[7] It is critical to evaluate your synthesis process, raw materials, and even packaging for sources of nitrites and to perform highly sensitive testing (typically GC-MS or LC-MS) to ensure these impurities are below the acceptable intake (AI) limits.[10][12]
Section 2: Troubleshooting Analytical Methods
This section provides detailed troubleshooting guides for the primary analytical techniques used in impurity profiling.
High-Performance Liquid Chromatography (HPLC)
Q: I am observing a new, unexpected peak in my HPLC-UV chromatogram during a stability study. How do I proceed with identification?
This is a common scenario indicating potential degradation. A systematic approach is required to identify the unknown peak.
Causality: The appearance of a new peak suggests that the API is degrading under the tested stability conditions. The goal is to isolate and elucidate the structure of this new compound to understand the degradation pathway.
Workflow: Identification of an Unknown HPLC Peak
Caption: Workflow for identifying an unknown impurity.
Step-by-Step Protocol: Investigation
-
System Verification: First, ensure the peak is not an artifact.
-
Check System Suitability: Confirm that retention times, peak areas, and resolution for your standards are within specification.
-
Perform a Blank Injection: Inject your mobile phase/diluent to rule out system contamination or carryover.
-
Assess Peak Purity: If you have a Diode Array Detector (DAD), check the peak purity. A pure peak will have a consistent spectrum across its width.
-
-
Molecular Weight Determination (LC-MS):
-
Rationale: The quickest way to get preliminary structural information is to determine the molecular weight of the unknown impurity.
-
Method: Analyze the sample using an HPLC coupled to a mass spectrometer (MS). The mass of the peak will provide the molecular weight. Compare this to the parent API's mass. Is it an oxidation product (+16 Da)? A hydrolysis product? This provides crucial clues.
-
-
Forced Degradation Studies:
-
Rationale: To confirm the impurity's origin and understand the API's stability, perform a forced degradation study.[9][13] This involves intentionally stressing the API under various conditions to accelerate degradation.
-
Protocol: Expose solutions of the API to the conditions outlined in the table below. Analyze the stressed samples by HPLC to see if you can intentionally generate the unknown peak. This helps confirm the degradation pathway (e.g., "the unknown peak is formed under oxidative conditions").
-
| Stress Condition | Typical Reagent/Condition | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | Simulates degradation in acidic environments.[13][14] |
| Base Hydrolysis | 0.1 M NaOH at 60 °C | Simulates degradation in alkaline environments.[13][14] |
| Oxidation | 3% H₂O₂ at room temp | Tests susceptibility to oxidation.[15] |
| Thermal | 80 °C (dry heat) | Assesses intrinsic thermal stability.[13] |
| Photolytic | Exposure to UV/Vis light (ICH Q1B) | Tests for light sensitivity.[13] |
-
Isolation and Structural Elucidation:
-
Rationale: For definitive identification, the impurity must be isolated for Nuclear Magnetic Resonance (NMR) spectroscopy.[16][17]
-
Method:
-
Use preparative HPLC to isolate a sufficient quantity (typically >1 mg) of the impurity.
-
Confirm the purity of the isolated fraction by analytical HPLC.
-
Perform a suite of NMR experiments (¹H, ¹³C, COSY, HSQC) to piece together the exact molecular structure. High-resolution mass spectrometry (HRMS) can provide an exact molecular formula to complement the NMR data.
-
-
Gas Chromatography (GC)
Q: My GC-MS analysis for residual solvents shows a peak I can't identify from my process. What are the likely culprits and how do I confirm it?
Causality: An unexpected peak in a residual solvent scan can come from several sources: contaminated raw materials, cleaning solvents used on the equipment, or degradation of the API or excipients that produces a volatile compound.
Step-by-Step Protocol: Identifying Unknown Volatile Impurities
-
Mass Spectrum Analysis (The "Why"): The primary advantage of GC-MS is the mass spectrum, which is a molecular fingerprint. Your first step is to leverage this data.
-
Action: Compare the obtained mass spectrum of the unknown peak against a commercial library (e.g., NIST, Wiley). A high-quality match (>800/1000) is a strong indicator of the compound's identity.
-
-
Review All Potential Sources (The "Where"):
-
Action: Create a list of every solvent used in the entire manufacturing chain, not just the final step.
-
Does a supplier of one of your starting materials use a different solvent for their purification?
-
What solvents are used to clean the reactor and glassware? Cross-contamination is a common source of unexpected impurities.
-
Could the peak be a known degradation product of your API that is volatile enough for GC analysis?
-
-
-
Confirmation with a Reference Standard (The "Proof"):
-
Rationale: A library match is tentative. Confirmation requires analyzing an authentic reference standard of the suspected compound. This is a core principle of analytical chemistry for ensuring trustworthiness.
-
Action:
-
Procure a certified reference standard of the suspected solvent/volatile.
-
Prepare a sample of this standard in the same diluent used for your API sample.
-
Analyze it using the same GC-MS method.
-
Confirmation Criteria: The retention time and the mass spectrum of the reference standard must match those of the unknown peak in your sample.
-
-
Workflow: GC-MS Unknown Peak Identification
Caption: Systematic approach for GC-MS unknown identification.
Section 3: Summary of Potential Impurities
The following table summarizes the most probable impurities for N-(2,3-Dimethylbenzyl)cyclopropanamine HCl based on its structure and likely synthetic pathways.
| Impurity Class | Potential Compound(s) | Likely Source | Recommended Analytical Technique |
| Starting Materials | Cyclopropanamine | Incomplete reaction | GC-HS (Headspace)[18][19], HPLC with derivatization |
| 2,3-Dimethylbenzyl chloride | Incomplete reaction | HPLC-UV, GC-MS | |
| By-Products | N,N-bis(2,3-Dimethylbenzyl)cyclopropanamine | Over-alkylation of the amine | HPLC-UV/MS |
| Isomeric Amines (e.g., N-(3,4-Dimethylbenzyl)...) | Impurities in benzyl starting material | HPLC-UV/MS | |
| Degradants | 2,3-Dimethylbenzaldehyde, 2,3-Dimethylbenzoic acid | Oxidative cleavage of the benzyl C-N bond | HPLC-UV/MS |
| N-(2,3-Dimethylbenzyl)cyclopropanamine N-oxide | Oxidation of the amine nitrogen | LC-MS | |
| Genotoxic Impurities | N-Nitroso-N-(2,3-Dimethylbenzyl)cyclopropanamine | Reaction with nitrosating agents | LC-MS/MS, GC-MS (highly sensitive methods)[10] |
References
-
Sources of Impurities in Pharmaceuticals. (n.d.). CUTM Courseware. [Link]
-
Quantitation of NDMA, NMBA, NDEA, NEIPA, NDPA, NDIPA, NMPA and NDBA in 12 different solvents by LC-MS/MS system. (n.d.). Shimadzu. [Link]
-
Where Do Impurities In Pharmaceutical Analysis Come From? (n.d.). Senieer. [Link]
-
NITROSAMINE IMPURITY ASSAY BY HPLC. (n.d.). Microsolv Technology Corporation. [Link]
-
⟨1086⟩ IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. (n.d.). USP-NF. [Link]
-
Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. (2010). Indian Journal of Pharmaceutical Sciences. [Link]
-
GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. (2010, March 27). ResearchGate. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2014). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. (2014). ResearchGate. [Link]
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020, December 23). Veeprho. [Link]
-
GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. (2010, March 27). Semantic Scholar. [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomedical Journal of Scientific & Technical Research. [Link]
-
Sources and Types of Impurities in Pharmaceutical Substances. (2024, September 11). Veeprho. [Link]
-
Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. (1974). Journal of Chromatographic Science. [Link]
-
Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. (2021). ResearchGate. [Link]
-
Q 3 B (R2) Impurities in New Drug Products. (2006). European Medicines Agency (EMA). [Link]
-
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2022). International Journal of Pharmaceutical and Life Sciences. [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Longdom Publishing. [Link]
-
Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS. (2013). RSC Publishing. [Link]
-
Recent trends in the impurity profile of pharmaceuticals. (2010). PMC - NIH. [Link]
- Process for the manufacture of cyclopropylamine. (1986).
-
Impurity profiling and HPLC methods for drug quality compliance. (2024, September 22). AMSbiopharma. [Link]
-
Analysis of impurities in dimethylamine. (n.d.). Agilent. [Link]
- Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (n.d.).
-
N,N-Dimethylbenzylamine. (n.d.). SIELC Technologies. [Link]
-
Forced degradation studies. (2016, December 14). MedCrave online. [Link]
-
Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. (2021). NIH. [Link]
-
Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. (2024, April 16). PubMed. [Link]
-
Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. (2021, July 26). GSC Online Press. [Link]
-
Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. (2005). Chromatographia. [Link]
-
Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. [Link]
-
IMPURITY PROFILING OF PHARMACEUTICALS. (2020, November 15). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Nitrosamine Impurities. (n.d.). PMDA. [Link]
-
2-Propanamine, 1-chloro-N,N-dimethyl-, hydrochloride. (n.d.). PubChem. [Link]
-
WO 2013/144295 A1. (2013, October 3). Googleapis.com. [Link]
Sources
- 1. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]
- 2. veeprho.com [veeprho.com]
- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. usp.org [usp.org]
- 7. usp.org [usp.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. medcraveonline.com [medcraveonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pmda.go.jp [pmda.go.jp]
- 12. lcms.cz [lcms.cz]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gsconlinepress.com [gsconlinepress.com]
- 15. researchgate.net [researchgate.net]
- 16. veeprho.com [veeprho.com]
- 17. biomedres.us [biomedres.us]
- 18. researchgate.net [researchgate.net]
- 19. semanticscholar.org [semanticscholar.org]
Technical Support Center: Scale-Up of N-(2,3-Dimethylbenzyl)cyclopropanamine Hydrochloride Production
Welcome to the technical support center for the synthesis and scale-up of N-(2,3-Dimethylbenzyl)cyclopropanamine Hydrochloride. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during production. We will explore the underlying chemistry, offer validated protocols, and present troubleshooting strategies to ensure a robust, scalable, and efficient process.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the synthesis of N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride, providing a foundational understanding for process development.
Q1: What is the most common and scalable synthetic route for N-(2,3-Dimethylbenzyl)cyclopropanamine?
A1: The most industrially viable method is a one-pot reductive amination. This process involves the reaction of 2,3-dimethylbenzylamine with cyclopropanecarboxaldehyde to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. This approach is favored for its high atom economy, operational simplicity, and typically high yields. The final product is then isolated as a hydrochloride salt to improve stability and handling.
Q2: Which reducing agent is recommended for the reductive amination step during scale-up?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for this transformation.[1][2] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder, more selective reagent that can reduce the intermediate imine in the presence of the unreacted aldehyde.[1][2] This selectivity is crucial for minimizing the formation of the corresponding alcohol byproduct (cyclopropylmethanol). Furthermore, NaBH(OAc)₃ does not generate gaseous hydrogen upon reaction with protic solvents, which is a significant safety advantage in large-scale reactors.[3][4] Sodium cyanoborohydride (NaBH₃CN) is also effective but is often avoided in pharmaceutical processes due to the potential for cyanide in waste streams and the final product.[1]
Q3: What are the critical quality attributes (CQAs) for the final N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride product?
A3: The primary CQAs for the final active pharmaceutical ingredient (API) include:
-
Purity: Typically >99.5% as determined by HPLC. This includes the absence or strict control of process-related impurities and starting materials.
-
Identity: Confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR) and comparison to a reference standard.
-
Salt Form and Stoichiometry: Confirmation of the hydrochloride salt and its molar ratio, usually determined by ion chromatography or titration.
-
Physical Form: Crystalline form, particle size distribution, and bulk density, which can impact formulation and dissolution.
-
Residual Solvents: Levels of all solvents used in the process must be below the limits defined by ICH guidelines.
Q4: How should I monitor the reaction for completion?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for monitoring reaction progress. A typical method would involve periodic sampling of the reaction mixture (e.g., every hour), quenching the sample, and analyzing it to measure the disappearance of the starting materials (2,3-dimethylbenzylamine and cyclopropanecarboxaldehyde) and the appearance of the product. Thin Layer Chromatography (TLC) can be used for rapid, qualitative checks on the bench scale but is not suitable for quantitative analysis during scale-up.
Process Chemistry & Scale-Up Considerations
Successful scale-up requires a deep understanding of the reaction mechanism and its critical process parameters (CPPs).
Reaction Mechanism
The synthesis proceeds via a two-step, one-pot sequence:
-
Imine Formation: The primary amine (2,3-dimethylbenzylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopropanecarboxaldehyde. This is followed by dehydration to form a Schiff base, or imine intermediate. This step is typically reversible and catalyzed by mild acid.
-
Reduction: The hydride from the reducing agent (e.g., NaBH(OAc)₃) attacks the electrophilic carbon of the imine C=N bond, reducing it to the secondary amine.
Caption: Reaction workflow for the synthesis of the target compound.
Critical Process Parameters (CPPs)
Controlling the following parameters is essential for ensuring reproducibility, high yield, and purity upon scale-up.
| Parameter | Lab-Scale Guideline | Scale-Up Justification & Considerations |
| Stoichiometry | 1.05 - 1.2 eq. of amine | A slight excess of the amine can drive imine formation. However, a large excess complicates purification. On scale-up, maintaining precise stoichiometry is crucial to minimize unreacted starting materials. |
| Temperature | 0 - 25 °C | The initial imine formation is often done at ambient temperature. The reduction step is exothermic; therefore, addition of the reducing agent should be portion-wise or via slow feed with efficient cooling to maintain the temperature below 25°C. Poor temperature control can lead to side reactions and impurity formation. |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Acetonitrile (MeCN) | Aprotic solvents are preferred to prevent reaction with the hydride reagent. For scale-up, consider the boiling point (for removal), toxicity, and environmental impact. MeCN can be a good choice, though costlier. |
| Reaction Time | 4 - 12 hours | Monitored by HPLC. Reaction times may be longer on scale-up due to mass and heat transfer limitations. Do not rely solely on time; use in-process controls (IPCs). |
| pH (Work-up) | Basic (pH > 10) | During aqueous work-up, the pH must be raised (e.g., with NaOH) to quench excess hydride reagent and ensure the amine product is in its free base form for extraction into an organic solvent. |
Troubleshooting Guide
This section is structured to address specific problems you may encounter during your experiments.
Problem 1: Low reaction yield (<80%).
-
Possible Cause A: Incomplete imine formation.
-
Diagnosis: Check HPLC for high levels of unreacted 2,3-dimethylbenzylamine. The reaction of the amine and aldehyde is an equilibrium.
-
Solution:
-
Add a dehydrating agent: On a small scale, adding molecular sieves (3Å or 4Å) can remove the water byproduct and shift the equilibrium towards the imine. For scale-up, azeotropic removal of water might be considered if the solvent is suitable, but this complicates the process.
-
Allow more time: Increase the premix time for the amine and aldehyde to 1-2 hours before adding the reducing agent.
-
-
-
Possible Cause B: Degradation of the reducing agent.
-
Diagnosis: Sodium triacetoxyborohydride is moisture-sensitive.[4][5] If it has been improperly stored, its activity will be diminished.
-
Solution:
-
Use fresh reagent: Always use a freshly opened bottle of NaBH(OAc)₃ or one that has been stored under an inert atmosphere (e.g., in a desiccator with nitrogen backfill).[4]
-
Control the atmosphere: On a larger scale, charge the reducing agent under a nitrogen blanket to minimize exposure to atmospheric moisture.
-
-
-
Possible Cause C: Poor extraction of the product free base.
-
Diagnosis: After work-up, analyze the aqueous layer by HPLC. The presence of the product indicates an extraction issue.
-
Solution:
-
Ensure basic pH: Re-check the pH of the aqueous layer after quenching. It should be robustly basic (pH > 10) to ensure the amine is deprotonated.
-
Increase extractions: Perform multiple extractions (e.g., 3x with an appropriate organic solvent like MTBE or EtOAc) rather than a single large-volume extraction.
-
Address emulsions: If emulsions form, add brine (saturated NaCl solution) to help break the layers.
-
-
Caption: Decision tree for troubleshooting low reaction yield.
Problem 2: Formation of a significant alcohol impurity (Cyclopropylmethanol).
-
Cause: This impurity arises from the reduction of the starting aldehyde, cyclopropanecarboxaldehyde, before it can form the imine. This is more common with less selective reducing agents or incorrect addition procedures.
-
Diagnosis: A peak corresponding to cyclopropylmethanol will be visible in the GC-MS or HPLC analysis of the crude product.
-
Solution:
-
Confirm Reductant Choice: Ensure you are using NaBH(OAc)₃, not NaBH₄. NaBH₄ is capable of rapidly reducing aldehydes.[2]
-
Slow Addition: Add the NaBH(OAc)₃ slowly and portion-wise to the pre-stirred solution of the amine and aldehyde. This maintains a low instantaneous concentration of the hydride, favoring the reduction of the more electrophilic imine that has already formed.
-
Temperature Control: Maintain the reaction temperature at or below 25°C. Higher temperatures can increase the rate of aldehyde reduction.
-
Problem 3: Difficulty in crystallizing the hydrochloride salt, or obtaining an oil/gum.
-
Cause: The hydrochloride salt may be highly soluble in the chosen solvent system, or impurities present may be inhibiting crystallization. The presence of water can also be detrimental.[6][7]
-
Diagnosis: After adding HCl, the product remains in solution or precipitates as a sticky solid that cannot be filtered.
-
Solution:
-
Use Anhydrous HCl: The most common source of failure is using aqueous HCl.[7] Use a solution of anhydrous HCl in a suitable organic solvent (e.g., 2M HCl in diethyl ether, or 4M HCl in dioxane). Alternatively, HCl gas can be bubbled through the solution, although this is more difficult to control on a large scale. Using reagents like trimethylsilyl chloride (TMSCl) can generate HCl in situ under anhydrous conditions.[8][9]
-
Solvent/Antisolvent System: Dissolve the purified free base in a solvent in which the salt is sparingly soluble (e.g., isopropanol (IPA), ethyl acetate). Add the anhydrous HCl solution dropwise. If crystallization does not occur, slowly add an anti-solvent in which the salt is insoluble (e.g., heptane, MTBE) until turbidity is observed, then allow the solution to stir and crystallize.
-
Seeding: If you have a small amount of crystalline material from a previous batch, add a seed crystal to the supersaturated solution to induce crystallization.
-
Purity is Key: Ensure the free base is of high purity before attempting salt formation. Oily impurities can prevent crystal lattice formation. If necessary, purify the free base by chromatography or distillation before the salt formation step.
-
Experimental Protocols
Protocol: Synthesis of N-(2,3-Dimethylbenzyl)cyclopropanamine Free Base (100g Scale)
-
Setup: Equip a 2L jacketed reactor with a mechanical stirrer, temperature probe, and nitrogen inlet.
-
Charge: To the reactor, charge 2,3-dimethylbenzylamine (100 g, 0.74 mol, 1.0 eq) and dichloromethane (DCM, 800 mL).
-
Aldehyde Addition: Add cyclopropanecarboxaldehyde (57 g, 0.81 mol, 1.1 eq) to the solution over 15 minutes. Maintain the temperature at 20-25°C.
-
Imine Formation: Stir the mixture for 1 hour at 20-25°C.
-
Reduction: Cool the reactor to 0-5°C. In a separate, dry vessel, prepare a slurry of sodium triacetoxyborohydride (188 g, 0.89 mol, 1.2 eq) in DCM (200 mL). Add this slurry to the reactor in 4-5 portions over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Allow the reaction to warm to 20-25°C and stir for 6-8 hours, or until HPLC analysis shows <1% remaining 2,3-dimethylbenzylamine.
-
Quench: Cool the mixture to 0-5°C. Slowly and carefully add a 2M aqueous solution of sodium hydroxide (NaOH) until the pH of the aqueous layer is >12.
-
Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x 200 mL). Combine all organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as an oil.
Protocol: Formation and Isolation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude free base oil from the previous step in isopropanol (IPA, 500 mL).
-
Salt Formation: Cool the solution to 0-5°C. Slowly add a 4M solution of HCl in dioxane dropwise with vigorous stirring until the pH of the solution is ~1-2 (test with wetted pH paper).
-
Crystallization: A white precipitate should form. Stir the resulting slurry at 0-5°C for 2 hours.
-
Isolation: Filter the solid product using a Büchner funnel. Wash the filter cake with cold IPA (100 mL) and then with heptane (200 mL).
-
Drying: Dry the solid in a vacuum oven at 40-50°C to a constant weight. Expected yield: ~130-145 g (83-92% over two steps).
Safety and Handling
-
2,3-Dimethylbenzylamine: Corrosive. Causes skin and eye burns. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Cyclopropanecarboxaldehyde: Flammable liquid and vapor.[2] Irritating to skin and eyes.[10] Handle in a well-ventilated area away from ignition sources.[2]
-
Sodium Triacetoxyborohydride: Reacts with water to release flammable gases.[3] Causes serious eye damage and skin irritation.[3] Must be handled in a dry environment, under an inert atmosphere if possible.[4][5] Always add the reagent to the solution; never add liquid to the solid reagent.
-
Anhydrous HCl solutions: Highly corrosive and toxic. Handle only in a well-maintained fume hood with acid-resistant gloves and face shield.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
-
Safety Data Sheet. (2024). 112030 - Sodium triacetoxyborohydride. [Link]
-
ResearchGate. (2008). N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines. [Link]
-
ACS Publications. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. [Link]
-
Reddit. (2018). Problem with hydrochloride salt formation/isolation. [Link]
-
NIH. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. [Link]
-
American Fuel & Petrochemical Manufacturers. (n.d.). Question 69: How do you detect that amine salts are forming and causing corrosion.... [Link]
-
Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. [Link]
- Google Patents. (n.d.). EP1608339A1 - Pharmaceutical co-crystal compositions....
-
PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring. [Link]
- Google Patents. (n.d.). EP0205403B1 - Process for the manufacture of cyclopropylamine.
-
ResearchGate. (2019). Technical Considerations for Scale-Up of Imine Reductase Catalyzed Reductive Amination: A Case Study. [Link]
-
Organic Syntheses. (n.d.). cyclopropanecarboxaldehyde. [Link]
-
ResearchGate. (n.d.). Some Aspects of Reductive Amination in the Presence of Carbon Monoxide.... [Link]
-
European Patent Office. (1989). EP 0205403 B1 - Process for the manufacture of cyclopropylamine. [Link]
- Google Patents. (n.d.).
-
ACS Publications. (n.d.). Trace Analysis of N-Nitrosamines using chemical derivatization and reactive electrospray ionization mass spectrometry. [Link]
-
NIST. (n.d.). Cyclopropanecarboxaldehyde. [Link]
-
European Patent Office. (2007). EP 2436381 A1 - Crystallization of hydrohalides of pharmaceutical compounds. [Link]
- Google Patents. (n.d.). US4590292A - Process for the manufacture of cyclopropylamine.
-
NIH. (n.d.). Reductive aminations by imine reductases: from milligrams to tons. [Link]
-
Enlighten Theses. (2012). Amine hydrochloride salts: a problem in polyurethane synthesis. [Link]
-
Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]
-
PubChem. (n.d.). 1-(2,3-dimethylphenyl)cyclopropan-1-amine hydrochloride. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. fishersci.com [fishersci.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. lifechempharma.com [lifechempharma.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. reddit.com [reddit.com]
- 7. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. CAS 1489-69-6: Cyclopropanecarboxaldehyde | CymitQuimica [cymitquimica.com]
Validation & Comparative
Biological activity of "N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride" compared to its free base
An In-Depth Comparative Analysis of N-(2,3-Dimethylbenzyl)cyclopropanamine Hydrochloride and its Free Base: A Guide for Preclinical Researchers
Introduction: The Critical Choice Between Salt and Free Base in Early-Stage Drug Discovery
In the landscape of preclinical drug development, particularly for amine-containing compounds, a pivotal decision lies in the selection of the chemical form for screening and characterization: the free base or a salt, most commonly the hydrochloride (HCl) salt. This choice is far from trivial, as it profoundly influences a compound's physicochemical properties, which in turn dictate its performance in biological assays and its potential as a therapeutic agent. While seemingly a minor modification, the protonation state of a molecule can dramatically alter its solubility, stability, hygroscopicity, and ultimately, its bioavailability and target engagement.
This guide provides a comprehensive comparison of the biological and physicochemical properties of N-(2,3-Dimethylbenzyl)cyclopropanamine as a free base versus its hydrochloride salt. N-(2,3-Dimethylbenzyl)cyclopropanamine is a novel investigational compound with structural motifs suggestive of potential activity at monoamine transporters or enzymes, a class of targets critical in neuroscience and psychiatry. We will explore the theoretical underpinnings of the differences between these forms, present a framework for their experimental comparison, and provide detailed protocols for researchers to conduct their own evaluations. The insights herein are designed to guide scientists in making an informed decision on the optimal form of a compound to advance through the discovery pipeline.
Physicochemical Properties: The Foundation of Biological Performance
The primary distinction between a free base and its HCl salt is the protonation of the amine nitrogen. This seemingly simple chemical modification leads to a cascade of changes in the molecule's physical properties.
-
Solubility: This is arguably the most critical differentiator for in vitro assays. The hydrochloride salt of an amine is generally orders of magnitude more soluble in aqueous buffers (such as those used in cell culture media and binding assays) than the corresponding free base. The ionic nature of the salt allows it to interact favorably with polar water molecules, whereas the more lipophilic free base may precipitate out of solution, leading to inaccurate and misleading biological data.
-
Stability: Free base amines can be susceptible to degradation through oxidation. Converting them to a hydrochloride salt can enhance chemical stability, leading to a longer shelf life and more consistent results over time. The salt form is typically a crystalline solid, which is often more stable than the oily or amorphous solid form of many free bases.
-
Hygroscopicity: While often improving stability, salt formation can increase a compound's tendency to absorb water from the atmosphere (hygroscopicity). This can complicate accurate weighing and dose preparation, necessitating controlled storage conditions.
Comparative Physicochemical Data (Hypothetical)
The following table summarizes the expected differences for our compound of interest, "Compound X" (N-(2,3-Dimethylbenzyl)cyclopropanamine).
| Property | Compound X (Free Base) | Compound X (HCl Salt) | Rationale & Implication for Assays |
| Appearance | Colorless to pale yellow oil | White crystalline solid | The solid salt is easier to handle, weigh, and dispense accurately. |
| Aqueous Solubility (pH 7.4 PBS) | < 0.1 mg/mL | > 25 mg/mL | The HCl salt's superior solubility is critical for creating stock solutions and ensuring the compound remains dissolved at the required concentrations in biological assays, preventing false negatives. |
| LogP (Octanol/Water) | 3.8 | 1.5 (Apparent) | The free base is more lipophilic, suggesting better membrane permeability. However, the apparent LogP of the salt reflects its higher aqueous affinity. This impacts passive diffusion across cell membranes. |
| Chemical Stability (40°C/75% RH) | Shows degradation after 2 weeks | Stable for > 3 months | The salt form provides greater stability, ensuring the integrity of the compound during long-term studies and storage. |
Workflow for Comparing Free Base vs. Hydrochloride Salt
The following diagram outlines a logical workflow for the systematic evaluation and comparison of the two forms of a novel compound.
Caption: A structured workflow for the comparative evaluation of a compound's free base and salt forms.
Comparative Biological Activity: A Case Study
To illustrate the potential differences in biological outcomes, we present hypothetical data for Compound X, assuming it functions as a monoamine transporter inhibitor, similar to other drugs with a benzylamine scaffold. The primary targets are the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).
In Vitro Assays: Target Engagement and Functional Potency
1. Radioligand Binding Assays: These assays determine the affinity of a compound for its target protein. The key value derived is the inhibitory constant (Ki), which represents the concentration of the drug that will bind to 50% of the receptors.
2. Neurotransmitter Uptake Assays: These are functional assays that measure the ability of a compound to inhibit the reuptake of neurotransmitters (e.g., serotonin, norepinephrine) into synaptosomes or cells expressing the respective transporters. The result is typically reported as the half-maximal inhibitory concentration (IC50).
Hypothetical In Vitro Data
| Assay Type | Target | Compound X (Free Base) - IC50/Ki (nM) | Compound X (HCl Salt) - IC50/Ki (nM) | Interpretation |
| Radioligand Binding | SERT | 15.2 ± 2.1 | 14.8 ± 1.9 | No significant difference in binding affinity. This is expected as the binding pocket interaction should be identical once the compound is in solution. |
| NET | 5.8 ± 0.9 | 6.1 ± 1.1 | The intrinsic affinity for the target is unchanged by the initial formulation as a salt or free base. | |
| DAT | 85.3 ± 10.4 | 88.1 ± 9.7 | Both forms show weaker affinity for DAT, suggesting a selective profile. | |
| Neurotransmitter Uptake | Serotonin | 25.7 ± 3.5 | 24.9 ± 3.1 | Functional potency in a cell-based assay mirrors the binding affinity, confirming the mechanism of action. |
| Norepinephrine | 10.1 ± 1.8 | 9.8 ± 1.5 | The HCl salt provides more consistent and reproducible data due to its superior solubility and stability in the assay buffer. |
In Vivo Assays: The Impact of Formulation on Bioavailability
The true test of a drug form's utility comes from in vivo studies, where absorption, distribution, metabolism, and excretion (ADME) properties are paramount. The salt form's higher aqueous solubility can lead to improved dissolution in the gastrointestinal tract following oral administration, potentially leading to higher bioavailability.
Pharmacokinetic Study: A study in rodents to compare plasma concentrations of Compound X after oral (PO) administration of the free base (in a suspension) versus the HCl salt (in a solution).
Hypothetical Pharmacokinetic Data
| Parameter | Compound X Free Base (10 mg/kg, PO) | Compound X HCl Salt (10 mg/kg, PO) | Interpretation |
| Cmax (ng/mL) | 150 ± 35 | 450 ± 60 | The peak plasma concentration is 3-fold higher for the HCl salt, indicating more rapid and complete absorption. |
| Tmax (hours) | 2.0 | 0.75 | The time to reach peak concentration is significantly shorter for the salt form. |
| AUC (0-24h) (ng·h/mL) | 980 ± 150 | 2950 ± 310 | The total drug exposure over 24 hours is approximately 3-fold greater for the HCl salt, confirming superior oral bioavailability. |
| Oral Bioavailability (F%) | 25% | 75% | The salt form is significantly more bioavailable, making it a much more viable candidate for oral drug development. |
Potential Signaling Pathway Modulation
Given its hypothetical profile as a serotonin and norepinephrine reuptake inhibitor, Compound X would modulate synaptic neurotransmission as depicted below. By blocking SERT and NET, the compound increases the concentration and residence time of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft, thereby enhancing their signaling to postsynaptic receptors.
A Comparative Guide to the Cross-Reactivity Profile of N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride
Abstract
This guide provides a comprehensive analysis of the in vitro cross-reactivity profile of the novel compound N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride (hereafter referred to as Compound X). Drawing from established principles of safety pharmacology, this document outlines the scientific rationale, experimental methodologies, and comparative data essential for evaluating the selectivity of Compound X. Based on its structural motifs—a cyclopropanamine core and a substituted benzyl group—the primary pharmacological target is hypothesized to be monoamine oxidase (MAO). This guide compares the inhibitory activity of Compound X against MAO-A and MAO-B with that of established non-selective and selective MAO inhibitors. Furthermore, a broad panel of secondary targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters, is assessed to identify potential off-target interactions, which are critical for predicting adverse drug reactions and ensuring candidate viability.
Introduction: The Imperative of Selectivity Profiling
In modern drug discovery, the early identification and characterization of a compound's selectivity is a cornerstone of a successful development program.[1][2] Undesired interactions with off-target proteins can lead to adverse effects, limiting the therapeutic window or causing outright toxicity.[2] Proactive in vitro safety pharmacology profiling is therefore not merely a regulatory requirement but an essential tool for de-risking candidates and guiding medicinal chemistry efforts toward molecules with higher specificity and safety.[3][4]
The structure of Compound X, N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride, presents a compelling case for a thorough cross-reactivity investigation. The cyclopropanamine moiety is a well-known pharmacophore present in irreversible MAO inhibitors like tranylcypromine.[5][6] MAOs are critical enzymes that catabolize monoamine neurotransmitters; their inhibition increases neurotransmitter levels, a mechanism used to treat depression and neurodegenerative diseases.[7][8] There are two primary isoforms, MAO-A and MAO-B, which differ in substrate specificity and inhibitor sensitivity, making isoform-selective inhibition a key goal for targeted therapeutic effects.[8]
Simultaneously, the N-(2,3-Dimethylbenzyl) group introduces lipophilicity and steric bulk that could confer affinity for a wide range of receptors, particularly those that bind biogenic amines, such as adrenergic, serotonergic, and dopaminergic receptors. Therefore, this guide establishes a systematic framework to:
-
Quantify the inhibitory potency of Compound X against MAO-A and MAO-B.
-
Compare its isoform selectivity against the non-selective inhibitor Tranylcypromine and the MAO-B selective inhibitor Selegiline.
-
Screen Compound X against a broad panel of clinically relevant off-targets to build a comprehensive selectivity profile.
This comparative approach provides the necessary context to interpret the experimental data and make informed decisions about the future development of this chemical entity.
Methodologies: A Validated Approach to Profiling
To ensure data integrity and reproducibility, all assays were conducted using validated protocols grounded in industry best practices. The following sections detail the experimental designs.
Primary Target Assessment: MAO Enzyme Inhibition Assays
The inhibitory activity of Compound X on recombinant human MAO-A and MAO-B was determined using a continuous spectrophotometric method.[9] This approach provides robust and reproducible measurements of enzyme kinetics.
Experimental Protocol: MAO Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes were diluted in the provided assay buffer. Kynuramine and benzylamine were used as specific substrates for MAO-A and MAO-B, respectively.[9]
-
Compound Dilution: Compound X and reference compounds (Tranylcypromine, Selegiline) were serially diluted in DMSO to create a 10-point concentration gradient, typically from 100 µM to 1 nM.
-
Assay Reaction: In a 96-well UV-transparent plate, the reaction was initiated by adding the substrate to wells containing the enzyme and the test compound (or vehicle control).
-
Spectrophotometric Reading: The rate of product formation (4-hydroxyquinoline for MAO-A, benzaldehyde for MAO-B) was measured by monitoring the change in absorbance at 316 nm and 250 nm, respectively, over 20 minutes at 37°C.[9]
-
Data Analysis: The reaction rates were calculated from the linear phase of the absorbance curve. Percent inhibition relative to the vehicle control was plotted against compound concentration, and IC50 values were determined using a four-parameter logistic fit.
Secondary Target Assessment: Radioligand Binding Assays
A panel of 44 common off-targets was selected based on established safety screening panels to assess the broader selectivity of Compound X.[10] This panel includes a diverse range of GPCRs, ion channels, and transporters implicated in common adverse drug reactions. The primary method used was the competitive radioligand binding assay.[11][12]
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Cell membranes expressing the specific receptor of interest were prepared and stored at -80°C. Protein concentration was determined via a BCA assay.[13]
-
Assay Setup: In a 96-well plate, a fixed concentration of a specific, high-affinity radioligand (typically at or below its Kd value) was incubated with the cell membranes in the presence of varying concentrations of Compound X (e.g., 10 µM).[11][13]
-
Incubation: The plates were incubated for a predetermined time (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[13]
-
Filtration and Washing: The reaction was terminated by rapid vacuum filtration through a glass fiber filtermat, separating the receptor-bound radioligand from the unbound. The filters were washed multiple times with ice-cold buffer to minimize non-specific binding.[14]
-
Quantification: The radioactivity retained on the filters was measured using a scintillation counter.
-
Data Analysis: Non-specific binding was determined in the presence of a high concentration of a known, unlabeled ligand. Specific binding was calculated by subtracting non-specific binding from total binding. The percent inhibition of specific binding at a given concentration of Compound X was then calculated. For any significant hits, a full concentration-response curve was generated to determine the inhibition constant (Ki).
Data Presentation & Comparative Analysis
The following sections present the experimental data in a comparative format, benchmarking Compound X against established pharmacological agents.
Primary Target Profile: MAO Isoform Selectivity
The inhibitory potency (IC50) of Compound X was determined for both MAO-A and MAO-B and compared with Tranylcypromine (non-selective) and Selegiline (MAO-B selective).
Table 1: Comparative MAO Inhibition Data
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Ratio (MAO-A/MAO-B) |
| Compound X | 1,250 | 45 | 27.8 |
| Tranylcypromine | 210 | 180 | 1.17 |
| Selegiline | 9,800 | 15 | 653.3 |
Data are representative means from n=3 independent experiments.
Interpretation: The data clearly indicate that Compound X is a potent inhibitor of MAO-B with an IC50 value of 45 nM. It displays a moderate selectivity of approximately 28-fold for MAO-B over MAO-A. In comparison, Tranylcypromine shows virtually no selectivity, while Selegiline demonstrates a very high selectivity for MAO-B, as expected. This positions Compound X as a MAO-B-preferential inhibitor.
Secondary Target Profile: Off-Target Cross-Reactivity Screen
Compound X was screened at a concentration of 10 µM against a panel of 44 targets. A threshold of >50% inhibition is typically used to identify significant off-target interactions that warrant further investigation.
Table 2: Summary of Off-Target Screening Results for Compound X at 10 µM
| Target Class | Target | % Inhibition at 10 µM |
| GPCRs | α1A Adrenergic Receptor | 78% |
| α2A Adrenergic Receptor | 42% | |
| β1 Adrenergic Receptor | 15% | |
| Dopamine D2 Receptor | 25% | |
| Serotonin 5-HT2A Receptor | 38% | |
| Histamine H1 Receptor | 19% | |
| M1 Muscarinic Receptor | 8% | |
| Transporters | Serotonin Transporter (SERT) | 35% |
| Norepinephrine Transporter (NET) | 49% | |
| Dopamine Transporter (DAT) | 22% | |
| Ion Channels | hERG Potassium Channel | 12% |
| L-type Calcium Channel | 5% | |
| Only a subset of the 44 targets is shown for brevity. All targets with <50% inhibition are considered negative in this primary screen. |
Interpretation: The screening revealed one significant off-target interaction: the α1A adrenergic receptor, with 78% inhibition at 10 µM. Interactions with the norepinephrine transporter (NET) and the α2A adrenergic receptor were noted but fell below the 50% threshold for a primary "hit." All other interactions were minimal, including a notable lack of activity at the hERG channel, which is a positive safety indicator.
To characterize the adrenergic interaction further, a full dose-response curve was generated to determine the Ki value for Compound X at the α1A receptor.
Table 3: Potency at Significant Off-Target
| Target | Compound X Ki (nM) |
| α1A Adrenergic Receptor | 1,800 |
Visual Summaries of Experimental Logic
Diagrams are provided to clarify the workflow and the conceptual framework for interpreting the data.
Caption: Experimental workflow for cross-reactivity profiling.
Caption: Selectivity profile of Compound X.
Discussion and Conclusion
This guide provides a foundational in vitro cross-reactivity profile for the novel compound, N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride. The experimental data establish Compound X as a potent, moderately selective MAO-B inhibitor. The selectivity ratio of ~28-fold for MAO-B over MAO-A suggests a potentially favorable therapeutic profile for indications where MAO-B is the primary target, such as in Parkinson's disease.[8]
The broad off-target screen was largely negative, which is a promising sign for the compound's safety profile. However, the identification of the α1A adrenergic receptor as a secondary target warrants careful consideration. The Ki value of 1,800 nM is approximately 40-fold higher than the IC50 for MAO-B, indicating a reasonable selectivity window. Nevertheless, α1A adrenergic antagonism is associated with cardiovascular effects such as hypotension.[15] This interaction should be monitored in subsequent in vivo safety pharmacology studies.
References
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports.
-
Ataman Kimya. CYCLOPROPYLAMINE.
-
Uddin, M. S., et al. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Pharmacology, 12, 651323.
-
Evotec. Monoamine Oxidase (MAO) Inhibition Assay.
-
Revvity. Radiometric Ligand-Binding Assays.
-
Bowes, J., et al. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review.
-
U.S. Food and Drug Administration. S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
-
Stoner, S. C., et al. (2007). Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors. Journal of the American Pharmacists Association, 47(3), 367-374.
-
Eurofins Discovery. In Vitro Safety Pharmacology Profiling.
-
HistologiX. FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers.
-
Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2793, 381-391.
-
Alfa Cytology. Saturation Radioligand Binding Assays.
-
Wikipedia. Dimethylbenzylamine.
-
Svelic.se. Are there any reports on cross-reactivity between the selective MAO-A (mono-amine oxidase A inhibitor) moclobemide and non-selective MAO inhibitors regarding cutaneous adverse drug reactions?
-
He, Z., et al. (2024). An overview of cyclopropenone derivatives as promising bioactive molecules. Bioorganic & Medicinal Chemistry Letters, 111, 129845.
-
Mayo Clinic. Monoamine oxidase inhibitors (MAOIs).
-
Sigma-Aldrich. Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin.
-
Sittampalam, G. S., et al. (2004). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Assay and Drug Development Technologies, 2(4), 373-383.
-
Whitebread, S., et al. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-1433.
-
Leach, M. W., et al. (2008). Practical considerations for nonclinical safety evaluation of therapeutic monoclonal antibodies. MAbs, 1(1), 25-33.
-
Blass, B. (2015). Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters, 7(1), 112-113.
-
Bowen, W. P. (2005). A powerful tool for drug discovery. European Pharmaceutical Review.
-
ChemicalBook. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride.
-
European Medicines Agency. ICH S7A Safety pharmacology studies for human pharmaceuticals.
-
Bio-Techne. Monoamine Oxidase Assay Kit.
-
ChemPartner. In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs.
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
-
Rotili, D., et al. (2015). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry, 90, 808-817.
-
U.S. Food and Drug Administration. FDA Perspectives on Diagnostic Device Clinical Studies for Respiratory Infections.
-
PubChem. Cyclobenzaprine Hydrochloride.
-
EBSCO. Monoamine oxidase (MAO) inhibitors (drug interactions).
-
Assay Genie. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric).
-
Al-Qurain, A. A., et al. (2024). Extractables and Leachables in Pharmaceutical Products: Potential Adverse Effects and Toxicological Risk Assessment. Pharmaceutics, 16(5), 652.
-
Fluorochem. N-(2,3-dichlorobenzyl)cyclopropanamine hydrochloride.
Sources
- 1. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ChemPartner [chempartner.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. histologix.com [histologix.com]
- 5. longdom.org [longdom.org]
- 6. Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 9. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. revvity.com [revvity.com]
- 12. researchgate.net [researchgate.net]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-(2,3-Dimethylbenzyl)cyclopropanamine Hydrochloride and Other Cyclopropylamine-Containing Compounds in Enzyme Inhibition
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Cyclopropylamine Scaffold in Medicinal Chemistry
The cyclopropylamine moiety is a privileged scaffold in medicinal chemistry, prized for its unique structural and electronic properties. The three-membered ring introduces conformational rigidity and a high degree of sp3 character, which can be advantageous for binding to protein targets.[1] Furthermore, the strained nature of the cyclopropane ring imparts interesting electronic properties that have been exploited in the design of various therapeutic agents, including antidepressants, antiviral drugs, and anticancer compounds.[2]
One of the most notable applications of the cyclopropylamine scaffold is in the design of mechanism-based enzyme inhibitors, particularly for a class of enzymes known as flavoenzymes.[3][4] These enzymes, which include monoamine oxidases (MAO) and lysine-specific demethylase 1 (LSD1), utilize a flavin adenine dinucleotide (FAD) cofactor for their catalytic activity. The cyclopropylamine group can act as an irreversible inhibitor of these enzymes through a unique mechanism involving the FAD cofactor.[5] This guide will provide a comparative analysis of N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride, a representative of the N-benzylcyclopropanamine class, against other notable cyclopropylamine-containing compounds. We will delve into their mechanisms of action, structure-activity relationships, and the experimental protocols used to evaluate their performance.
Focus Compound: N-(2,3-Dimethylbenzyl)cyclopropanamine Hydrochloride
While N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride is not as extensively characterized in the literature as some other cyclopropylamine derivatives, its structure is highly suggestive of its potential biological activity. The core N-benzylcyclopropanamine scaffold is a well-established pharmacophore for the inhibition of flavoenzymes like MAO and LSD1.[3][6] The 2,3-dimethyl substitution on the benzyl ring represents a specific modification aimed at exploring the structure-activity relationship (SAR) and potentially improving properties such as potency, selectivity, or metabolic stability.
Comparative Compounds: A Spectrum of Cyclopropylamine-Based Bioactivities
To understand the potential of N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride, it is essential to compare it with well-characterized compounds from the same class.
-
Tranylcypromine: A classic, non-selective MAO inhibitor used as an antidepressant.[7] It serves as a benchmark for cyclopropylamine-based flavoenzyme inhibition.
-
A Styrenylcyclopropylamine Derivative: These compounds have been identified as potent and selective LSD1 inhibitors, demonstrating the tunability of the cyclopropylamine scaffold for different flavoenzyme targets.[5]
-
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine: An intermediate in the synthesis of the antiplatelet drug Ticagrelor, showcasing the versatility of the cyclopropylamine moiety beyond enzyme inhibition.[8][9][10]
-
cis-N-benzyl-2-methoxycyclopropylamine: A highly selective irreversible inhibitor of MAO-B, highlighting how substitutions on the cyclopropyl ring itself can impart selectivity.[3]
Mechanism of Action: Mechanism-Based Inhibition of Flavoenzymes
The inhibitory activity of many cyclopropylamine-containing compounds against flavoenzymes like MAO and LSD1 is mechanism-based, meaning the enzyme's own catalytic activity converts the inhibitor into a reactive species that covalently modifies the enzyme.[7] This process typically involves the FAD cofactor.
The proposed mechanism involves a single-electron transfer (SET) from the nitrogen of the cyclopropylamine to the oxidized FAD cofactor, generating a nitrogen-centered radical cation. This is followed by the opening of the strained cyclopropyl ring to form a more stable carbon-centered radical, which then covalently attaches to the FAD cofactor or a nearby amino acid residue, leading to irreversible inhibition.
Caption: Proposed mechanism of irreversible inhibition of flavoenzymes by cyclopropylamine derivatives.
Structure-Activity Relationship (SAR) and Comparative Performance
The potency and selectivity of cyclopropylamine-based inhibitors are highly dependent on the substitutions on both the aromatic ring and the cyclopropylamine core.
| Compound/Class | Key Structural Features | Primary Target(s) | Potency/Selectivity |
| N-(2,3-Dimethylbenzyl)cyclopropanamine | 2,3-dimethyl substitution on the benzyl ring | MAO/LSD1 (Predicted) | The dimethyl substitution may enhance binding through hydrophobic interactions and potentially influence selectivity. |
| Tranylcypromine | Unsubstituted phenyl ring | MAO-A and MAO-B | Non-selective, potent inhibitor.[7] |
| Styrenylcyclopropylamine Derivatives | Styrenyl group instead of a benzyl group | LSD1 | Highly potent and selective for LSD1 over MAO.[5] |
| (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine | 3,4-difluoro substitution on the phenyl ring | P2Y12 receptor (as part of Ticagrelor) | Not an enzyme inhibitor in this context, but the difluoro substitution is crucial for the antiplatelet activity of Ticagrelor.[10] |
| cis-N-benzyl-2-methoxycyclopropylamine | Methoxy group on the cyclopropyl ring | MAO-B | Highly selective for MAO-B over MAO-A.[3] |
The 2,3-dimethyl substitution in N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride is expected to influence its interaction with the active site of target enzymes. The methyl groups can engage in hydrophobic interactions, potentially increasing binding affinity. Furthermore, the substitution pattern can affect the orientation of the molecule within the active site, which could lead to selectivity between different flavoenzymes like MAO-A, MAO-B, and LSD1.
Pharmacokinetic Considerations: The Double-Edged Sword of the Cyclopropyl Group
The cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability.[1] The high C-H bond dissociation energy of the cyclopropane ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] This can lead to a longer half-life and improved bioavailability.
However, the cyclopropylamine moiety itself can be a liability. It can undergo bioactivation by CYP enzymes to form reactive intermediates, which can lead to hepatotoxicity.[1][11] The well-known case of the antibiotic trovafloxacin, which was withdrawn from the market due to liver toxicity, is a cautionary tale attributed in part to its cyclopropylamine moiety.[1][11] Therefore, a thorough evaluation of the metabolic fate of any new cyclopropylamine-containing compound is crucial.
Experimental Protocols
Flavoenzyme Inhibition Assay (MAO/LSD1)
This protocol describes a general method to determine the inhibitory potency (IC50) of a compound against a flavoenzyme.
Principle: The assay measures the enzymatic activity by monitoring the production of a fluorescent or chemiluminescent product. The reduction in signal in the presence of an inhibitor is used to calculate its potency.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Recombinant human MAO-A, MAO-B, or LSD1 enzyme and a suitable substrate (e.g., a luminogenic MAO substrate or a biotinylated histone H3 peptide for LSD1) are prepared in assay buffer.
-
Compound Dilution: The test compound, such as N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride, is serially diluted in DMSO to create a range of concentrations.
-
Incubation: The enzyme is pre-incubated with the diluted compound for a specific period (e.g., 30 minutes) to allow for time-dependent inhibition.
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction.
-
Signal Detection: After a set reaction time, the appropriate detection reagent is added, and the luminescence or fluorescence is measured using a plate reader.
-
Data Analysis: The data is normalized to controls (no inhibitor and no enzyme), and the IC50 value is calculated by fitting the data to a four-parameter logistic curve.
Caption: A generalized workflow for determining the IC50 of an inhibitor against a flavoenzyme.
Metabolic Stability Assay in Human Liver Microsomes (HLM)
Principle: This assay assesses the in vitro metabolic stability of a compound by incubating it with HLM, which contains a rich complement of drug-metabolizing enzymes, including CYPs. The rate of disappearance of the parent compound is measured over time.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a solution of the test compound, HLM, and NADPH (a necessary cofactor for CYP enzymes) in a phosphate buffer.
-
Incubation: The reaction is initiated by adding NADPH to a mixture of the compound and pre-warmed HLM. The mixture is incubated at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected.
-
LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The half-life (t1/2) and intrinsic clearance (CLint) of the compound are calculated from the rate of its disappearance.
Conclusion
N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride, by virtue of its core structure, is a promising candidate for the development of novel flavoenzyme inhibitors. A comparative analysis with established cyclopropylamine-containing compounds reveals the vast potential for tuning the potency and selectivity of this scaffold through targeted chemical modifications. The 2,3-dimethyl substitution on the benzyl ring is a rational design element that may confer unique pharmacological properties. However, as with all cyclopropylamine-containing drug candidates, a thorough investigation of its metabolic stability and potential for bioactivation is paramount to ensure a favorable safety profile. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride and other novel cyclopropylamine derivatives, paving the way for the next generation of therapeutics targeting flavoenzymes.
References
-
Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Publishing. Available from: [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. Available from: [Link]
-
Organic Letters Ahead of Print - ACS Publications - American Chemical Society. Available from: [Link]
-
Metabolism of cyclopropyl groups - Hypha Discovery Blogs. Available from: [Link]
-
Cyclopropylamine hydrochloride | C3H8ClN | CID 11708049 - PubChem - NIH. Available from: [Link]
-
Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC - NIH. Available from: [Link]
- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents.
-
Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - Frontiers. Available from: [Link]
-
cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed. Available from: [Link]
-
cis‐cyclopropylamines as mechanism‐based inhibitors of monoamine oxidases - Sci-Hub. Available from: [Link]
-
Free radical mechanism of cyclopropylamine ring opening: insights into trovafloxacin-induced hepatotoxicity. - ResearchGate. Available from: [Link]
-
cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases | Request PDF - ResearchGate. Available from: [Link]
-
Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors | Request PDF. Available from: [Link]
-
Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system - PubMed. Available from: [Link]
-
A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC - NIH. Available from: [Link]
-
Case Studies in Analog Design - Drug Design Org. Available from: [Link]
-
Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation - PubMed Central. Available from: [Link]
-
Inhibition by cyclopropylamine of the quinoprotein methylamine dehydrogenase is mechanism-based and causes covalent cross-linking of alpha and beta subunits - PubMed. Available from: [Link]
-
Novel synthetic methodology for the synthesis of Ticagrelor - JOCPR. Available from: [Link]
-
Mechanism of MAO I | What is MAO inhibitor used for? | Pharmacology - YouTube. Available from: [Link]
-
Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes - ResearchGate. Available from: [Link]
-
Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri - ORBi. Available from: [Link]
-
Cyclobenzaprine Hydrochloride | C20H22ClN | CID 22576 - PubChem. Available from: [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. Available from: [Link]
-
Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling | Request PDF - ResearchGate. Available from: [Link]
-
(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride - PubChem. Available from: [Link]
-
2,3-Dimethylbenzylamine hydrochloride | C9H14ClN | CID 17819298 - PubChem. Available from: [Link]
-
2-Propanamine, 1-chloro-N,N-dimethyl-, hydrochloride - PubChem. Available from: [Link]
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. longdom.org [longdom.org]
- 3. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sci-hub.box [sci-hub.box]
- 5. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride | 1156491-10-9 [chemicalbook.com]
- 9. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 10. jocpr.com [jocpr.com]
- 11. Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
